3-Amino-2,2-bis(aminomethyl)propan-1-ol
Description
Properties
Molecular Formula |
C5H15N3O |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-amino-2,2-bis(aminomethyl)propan-1-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-5(2-7,3-8)4-9/h9H,1-4,6-8H2 |
InChI Key |
VMQAGVBDNJCBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)(CN)CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 3-Amino-2,2-bis(aminomethyl)propan-1-ol (Hytame)
The following technical guide details the physicochemical properties, synthesis, and applications of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, often referred to in coordination chemistry as Hytame .
Executive Summary
3-Amino-2,2-bis(aminomethyl)propan-1-ol (CAS: 120844-28-2), commonly known as Hytame or Pentaerythritol Triamine , is a tripodal tetradentate ligand featuring a neopentyl carbon skeleton. Structurally derived from pentaerythritol, it possesses three primary aminomethyl arms and one hydroxymethyl arm. This unique
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and solution chemistry, tailored for researchers in medicinal inorganic chemistry and materials science.
Molecular Architecture & Identification
The molecule is an isostere of the common buffer TRIS (Tris(hydroxymethyl)aminomethane), but with the functional groups inverted (three amines, one alcohol).
| Identifier | Value |
| IUPAC Name | 3-Amino-2,2-bis(aminomethyl)propan-1-ol |
| Common Synonyms | Hytame; Pentaerythritol triamine; 2-Hydroxymethyl-2-(aminomethyl)-1,3-propanediamine |
| CAS Registry Number | 120844-28-2 |
| Molecular Formula | |
| SMILES | C(C(CN)(CN)CN)O (Simplified) / NCC(CN)(CN)CO |
| InChI Key | VMQAGVBDNJCBSQ-UHFFFAOYSA-N |
Structural Visualization
The molecule features a quaternary central carbon (
Figure 1: Connectivity of Hytame showing the central quaternary carbon anchoring three amine donors and one alcohol handle.
Physicochemical Core Data
The following data summarizes the physical constants essential for experimental handling and characterization.
| Property | Value | Source/Notes |
| Molecular Weight | 133.19 g/mol | Calculated |
| Physical State | Solid (Waxy/Crystalline) | At STP |
| Melting Point | 143 – 145 °C | Sigma-Aldrich SDS [1] |
| Boiling Point | 245 °C | Literature Value [1] |
| Solubility | Highly Soluble in | Hydrophilic polyamine |
| LogP | -3.2 | Computed (PubChem) |
| pKa (Estimated) | Based on TAME analogue [2] |
Expert Insight: Unlike simple aliphatic amines, the three amino groups in Hytame interact electrostatically. As one amine is protonated, it exerts an electron-withdrawing effect that lowers the pKa of the remaining amines. The presence of the hydroxymethyl group further lowers these values compared to the pure alkyl analogue 1,1,1-tris(aminomethyl)ethane (TAME).
Synthesis & Manufacturing Protocol
The synthesis of Hytame is a classic example of functional group interconversion starting from the inexpensive commodity chemical Pentaerythritol . The pathway involves converting three hydroxyl groups into leaving groups, substitution with azide, and final reduction.
Reaction Scheme (Graphviz)
Figure 2: Synthetic pathway from Pentaerythritol to Hytame via the triazide intermediate.[1]
Detailed Methodology
-
Bromination: Pentaerythritol is treated with fuming hydrobromic acid in the presence of acetic acid or sulfuric acid to yield 2,2-bis(bromomethyl)-3-bromo-1-propanol (Pentaerythritol tribromide).
-
Purification: Fractional crystallization or vacuum distillation.
-
-
Azidation: The tribromide is reacted with sodium azide (
) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (90-100°C).-
Safety: The triazide intermediate is energetic. While the neopentyl backbone adds stability, reactions should be run behind a blast shield.[1]
-
-
Reduction: The triazide is reduced to the triamine.[1]
-
Method A (Laboratory): Lithium Aluminum Hydride (
) in THF. -
Method B (Scale-up): Catalytic hydrogenation (
, Pd/C) in methanol.
-
-
Isolation: The product is isolated as a free base (viscous oil/solid) or precipitated as a hydrochloride salt (
) for better stability.
Solution Chemistry & Coordination
Acid-Base Speciation
Hytame acts as a tri-protic base (
-
pH > 10: Predominantly neutral
(active nucleophile). -
pH 7.4 (Physiological): Mixture of
and . -
Implication: For conjugation reactions (e.g., with NHS-esters), the pH must be adjusted to >9.0 to ensure the amine groups are unprotonated and nucleophilic.
Coordination Chemistry
Hytame is a tripodal tetradentate ligand .
-
Binding Mode: It typically coordinates facially (
) via the three amine nitrogens ( ). The hydroxyl group ( ) can coordinate axially, or remain pendant for further functionalization. -
Metals: Forms highly stable complexes with
, , , and . -
Geometry: Favors octahedral geometry when the hydroxyl group coordinates, or distorted tetrahedral/trigonal bipyramidal if the OH is non-coordinating.
Applications in Research
Dendrimer Synthesis
Hytame serves as an
Bioconjugation
The hydroxyl group provides a unique handle for orthogonal chemistry.
-
Protocol: The amines are first protected (e.g., with Boc anhydride). The alcohol is then activated (e.g., to an aldehyde or tosylate) and conjugated to a drug or surface. Finally, the amines are deprotected to release the cationic "head."
Metal Chelation
Used to synthesize "cage" complexes (e.g., sarcophagines) by reacting the coordinated amine arms with formaldehyde and a nucleophile, locking the metal inside a macrobicyclic cage.
Safety & Handling Protocol
-
Corrosivity: As a concentrated aliphatic amine, Hytame is corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.
-
Hygroscopicity: The solid absorbs moisture rapidly. Store in a desiccator or under inert atmosphere (
/Ar). -
Storage: Keep at 2-8°C. If the substance turns yellow/brown, it indicates oxidation; recrystallization from ethanol/ether is recommended.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-amino-2,2-bis(aminomethyl)propan-1-ol. Product No. 120844-28-2.[2][3] Link
-
Bernhardt, P. V., et al. (2012). "Reactions of the tripodal hydroxytriamine, 2,2-bis(aminomethyl)-3-aminopropan-1-ol, with pyridine aldehydes."[1] Dalton Transactions, 41, 5684-5696. Link
- Geue, R. J., et al. (1994). "Synthesis and characterization of encapsulated cobalt(III) complexes." Australian Journal of Chemistry, 47, 511.
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 3-Amino-2,2-bis(aminomethyl)propan-1-ol Ligands
Abstract
This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of metal complexes formed with the tripodal ligand 3-Amino-2,2-bis(aminomethyl)propan-1-ol. Designed for researchers, chemists, and drug development professionals, this document delves into the fundamental thermodynamic concepts, the structural factors governing complex stability—with a focus on the chelate effect—and detailed protocols for experimental determination using potentiometric titration and isothermal titration calorimetry (ITC). By synthesizing theoretical principles with practical applications, this guide serves as an essential resource for the characterization and utilization of this versatile chelating agent.
Introduction: The Significance of a Tripodal Ligand
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a unique tripodal, tetradentate ligand featuring three primary amine donor groups and one hydroxyl group arranged around a central quaternary carbon atom.[1] This specific architecture makes it a powerful chelating agent, capable of forming highly stable, cage-like coordination complexes with a variety of metal ions. The study of its thermodynamic stability is crucial for its application in diverse fields, from the development of new therapeutic agents and diagnostic tools to the design of efficient catalysts and sequestering agents for environmental remediation.
Understanding the thermodynamic stability, quantified by the equilibrium constant for complex formation, allows scientists to predict how the ligand will behave in a given chemical environment, its selectivity for different metal ions, and the conditions under which it will form or release a metal ion. This guide will walk through the core principles and state-of-the-art techniques to rigorously determine these properties.
Foundational Principles of Thermodynamic Stability
The stability of a metal complex in solution is a measure of the extent of formation at equilibrium.[2][3] This is quantitatively expressed by the stability constant (also known as the formation constant, K) or its logarithm (log K). For a simple 1:1 metal (M) to ligand (L) complex, the reaction is:
M + L ⇌ ML
The overall stability constant, β, is the equilibrium constant for this reaction. Since 3-Amino-2,2-bis(aminomethyl)propan-1-ol is a polyamine, it will have multiple protonation steps, and its interaction with a metal ion is a competition between the metal ion and protons for the ligand's donor sites.[2]
The stability of a complex is governed by the fundamental thermodynamic relationship:
ΔG° = -RTlnK = ΔH° - TΔS°
Where:
-
ΔG° (Gibbs Free Energy change) is the ultimate measure of reaction spontaneity. A more negative value indicates a more stable complex.
-
ΔH° (Enthalpy change) reflects the heat released or absorbed during bond formation between the metal and ligand.
-
ΔS° (Entropy change) reflects the change in the system's disorder.
A comprehensive understanding of stability requires the dissection of the Gibbs free energy into its enthalpic and entropic components, as this reveals the driving forces behind complex formation.[4][5]
The Chelate Effect: A Primary Driver of Stability
Polydentate ligands, like the one , form significantly more stable complexes than an equivalent number of similar monodentate ligands. This phenomenon is known as the chelate effect .[6][7][8] The primary driving force for the chelate effect is a large, positive change in entropy (ΔS°).[9][10]
Consider the replacement of six monodentate ammonia (NH₃) ligands from an aqueous metal complex with two molecules of our tripodal ligand (assuming for simplicity it acts as a tridentate amine ligand in this comparison).
[M(H₂O)₆]²⁺ + 6 NH₃ ⇌ [M(NH₃)₆]²⁺ + 6 H₂O [M(H₂O)₆]²⁺ + 2 L ⇌ [M(L)₂]²⁺ + 6 H₂O
In the first reaction, seven particles react to form seven particles, leading to a small change in translational entropy. In the second reaction, three particles (one metal ion, two ligands) produce seven particles (one complex, six water molecules), resulting in a significant increase in the number of independent species in the solution. This increase in disorder leads to a highly favorable (positive) ΔS°, making the Gibbs free energy (ΔG°) more negative and thus the chelate complex much more stable.[2][10] While enthalpy changes are often similar, the entropic gain from chelation is the dominant thermodynamic contributor.[7][11]
Caption: Thermodynamic origin of the chelate effect.
Experimental Determination of Thermodynamic Parameters
To accurately characterize the stability of complexes with 3-Amino-2,2-bis(aminomethyl)propan-1-ol, a combination of techniques is often employed. Potentiometric titration is the gold standard for determining stability constants, while Isothermal Titration Calorimetry provides direct measurement of the enthalpy of binding.[12][13]
Potentiometric Titration: The Gold Standard for Stability Constants
Potentiometric titration is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes.[14][15] The experiment involves monitoring the pH (or electrode potential) of a solution containing the ligand and a metal ion as a standard strong base is added.[16][17]
-
Reagent Preparation:
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M KOH or NaOH).[17]
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃).
-
Prepare a stock solution of the ligand with high purity.
-
Prepare a stock solution of the metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂) of known concentration.
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.[18]
-
-
Electrode Calibration:
-
Calibrate the pH electrode system as a hydrogen ion concentration probe. This is achieved by titrating a known concentration of strong acid with the standardized strong base in the same background electrolyte.[17][19] This allows for the determination of the standard electrode potential (E°) and the Nernstian slope.
-
-
Ligand Protonation Titration:
-
In a thermostatted, double-walled vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), place a solution containing the ligand, strong acid, and background electrolyte.[17]
-
Purge the solution with an inert gas (N₂ or Ar) to exclude CO₂.[17]
-
Titrate this solution with the standardized strong base, recording the pH/mV reading after each addition and allowing the system to equilibrate.
-
-
Metal-Ligand Titration:
-
Data Analysis:
-
Use specialized computer software (e.g., HYPERQUAD, BEST) to perform a non-linear least-squares refinement of the potentiometric data.[17][20]
-
The program refines the protonation constants (log Kᵢᴴ) from the ligand-only titration data.
-
Using the determined protonation constants, the program then refines the overall stability constants (log β) for the metal-ligand species (e.g., ML, MHL, etc.) from the metal-ligand titration data.
-
Caption: Workflow for potentiometric determination of stability constants.
Isothermal Titration Calorimetry (ITC): Direct Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat change (ΔH) associated with a binding event.[4][12] In a single experiment, ITC can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[5][13] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
-
Sample Preparation:
-
Prepare a solution of the ligand and the metal ion in the same buffer to minimize heats of dilution. Degas all solutions thoroughly before use.
-
The concentration of the macromolecule in the cell is typically 10-100 times the K₋d, and the ligand in the syringe is 10-20 times the cell concentration.
-
-
Instrument Setup:
-
The instrument consists of a reference cell and a sample cell within an adiabatic jacket.[5] The reference cell contains the buffer, and the sample cell contains the ligand solution.
-
Allow the instrument to equilibrate at the desired temperature.
-
-
Titration:
-
The metal solution is placed in the injection syringe and titrated into the sample cell containing the ligand in small, precise aliquots.
-
The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[5] Each injection produces a heat pulse that is integrated with respect to time to yield the enthalpy change for that injection.
-
-
Data Analysis:
-
The integrated heat pulses are plotted against the molar ratio of metal to ligand.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kₐ, ΔH, and n.
-
ΔG and ΔS are then calculated using the equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS => ΔS = (ΔH - ΔG)/T
-
-
Data Interpretation and Summary
The thermodynamic data obtained from these experiments provide a complete picture of the metal-ligand interaction. While specific data for 3-Amino-2,2-bis(aminomethyl)propan-1-ol is not widely published, we can anticipate trends based on analogous polyamine ligands.
Table 1: Hypothetical Thermodynamic Parameters for Metal Complexation (Note: These values are illustrative and based on typical results for similar polyamine ligands with divalent transition metals at 25°C)
| Metal Ion | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Driving Force |
| Cu²⁺ | ~18.5 | ~ -105.6 | ~ -85.0 | ~ +20.6 | Enthalpy & Entropy |
| Ni²⁺ | ~15.0 | ~ -85.6 | ~ -65.0 | ~ +20.6 | Enthalpy & Entropy |
| Zn²⁺ | ~12.8 | ~ -73.1 | ~ -50.0 | ~ +23.1 | Enthalpy & Entropy |
| Cd²⁺ | ~10.5 | ~ -60.0 | ~ -42.0 | ~ +18.0 | Enthalpy & Entropy |
The stability of these complexes is expected to follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The high stability (large negative ΔG°) is typically driven by both a favorable enthalpy change (ΔH° < 0) from the formation of strong M-N bonds and a favorable entropy change (ΔS° > 0) due to the chelate effect.
Conclusion and Future Directions
The tripodal ligand 3-Amino-2,2-bis(aminomethyl)propan-1-ol is poised to be a highly effective chelator due to its pre-organized structure and the potent chelate effect. The thermodynamic stability of its metal complexes can be rigorously quantified using a combination of potentiometric titration and isothermal titration calorimetry. These techniques provide not just the overall stability constant but also a complete thermodynamic profile (ΔG°, ΔH°, and ΔS°), which is essential for understanding the driving forces of complexation.
For researchers and drug developers, a thorough thermodynamic characterization is the first and most critical step in harnessing the potential of this ligand. This data underpins the rational design of new molecules for chelation therapy, MRI contrast agents, and other advanced applications where metal ion control is paramount. Future work should focus on building a comprehensive database of stability constants for this ligand with a wide range of biologically and environmentally relevant metal ions.[21]
References
-
Dalal Institute. Chelate Effect and Its Thermodynamic Origin. A Textbook of Inorganic Chemistry – Volume I. [Online] Available at: [Link]
-
Wikipedia. (2023). Chelation. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2017). What's the explanation for the chelate effect? [Online] Available at: [Link]
-
Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Online] Available at: [Link]
-
Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. [Online] Available at: [Link]
-
Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.1.2: The Chelate Effect (and Macrocycle Effect). [Online] Available at: [Link]
-
Persson, I., et al. (2003). Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study. PubMed. [Online] Available at: [Link]
-
IUPAC. GUIDELINES FOR THE DETERMINATION OF STABILITY. [Online] Available at: [Link]
-
TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Online] Available at: [Link]
-
Tso, J., et al. (2014). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education, 91(6), 888-891. [Online] Available at: [Link]
-
Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Online] Available at: [Link]
-
Academic Software. Publishing Stability Constants. [Online] Available at: [Link]
-
Bou-Abdallah, F. (2017). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(6), 1597-1607. [Online] Available at: [Link]
-
Wikipedia. (2023). Isothermal titration calorimetry. [Online] Available at: [Link]
-
Wikipedia. (2023). Stability constants of complexes. [Online] Available at: [Link]
-
Jackobs, N. E., & Margerum, D. W. (1967). Stability constants of nickel aminocarboxylate, ammine, and polyamine mixed-ligand complexes. Inorganic Chemistry, 6(11), 2038-2044. [Online] Available at: [Link]
-
Stillman, M. J., et al. (2016). Thermodynamics of Pb(ii) and Zn(ii) binding to MT-3, a neurologically important metallothionein. Metallomics, 8(7), 729-741. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 5.1: Thermodynamic Stability of Metal Complexes. [Online] Available at: [Link]
-
IntechOpen. (2020). Stability Constants of Metal Complexes in Solution. [Online] Available at: [Link]
-
Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Online] Available at: [Link]
-
NIST. (2021). Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. [Online] Available at: [Link]
-
IUPAC. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. [Online] Available at: [Link]
-
IUPAC. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUPAC Technical Report). Pure and Applied Chemistry, 77(8), 1455-1495. [Online] Available at: [Link]
-
PubChem. 3-Amino-2,2-bis(aminomethyl)propan-1-ol. [Online] Available at: [Link]
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pKa values and basicity of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
An In-depth Technical Guide to the pKa Values and Basicity of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, a compound commonly known as Tris or Trizma. As a cornerstone of biochemical and pharmaceutical research, a thorough understanding of its basicity and protonation behavior is paramount for its effective application. This document delineates the theoretical underpinnings of its polybasic nature, offers a detailed, field-proven protocol for the experimental determination of its pKa values via potentiometric titration, and discusses the implications of these properties in research and drug development. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in the life sciences.
Introduction: The Quintessential Biological Buffer
3-Amino-2,2-bis(aminomethyl)propan-1-ol, structurally characterized by a central carbon atom bonded to three aminomethyl groups and one hydroxymethyl group, is a synthetic organic amine. Its widespread utility, particularly in the form of Tris buffer, stems from its pKa value of approximately 8.1 at 25°C, which is physiologically relevant, making it an excellent buffer for many biochemical reactions. Understanding the precise nature of its basicity, which arises from its three amino groups, is critical for accurately preparing buffer solutions and for predicting its behavior in various chemical environments. This guide will explore the structural basis for its basicity and provide a robust framework for its empirical characterization.
Theoretical Framework: Basicity and pKa of Polyamines
The basicity of an amine is its ability to accept a proton (H⁺). In an aqueous solution, this equilibrium is described by the base dissociation constant (Kb). However, it is more common to discuss the acidity of the conjugate acid (BH⁺) using the acid dissociation constant (Ka) and its logarithmic form, the pKa. The relationship is given by the equation: pKa + pKb = 14 (at 25°C). A higher pKa value for the conjugate acid corresponds to a stronger base.
For a polybasic molecule like 3-Amino-2,2-bis(aminomethyl)propan-1-ol, which has three protonatable amino groups, there will be three corresponding pKa values, each representing a different protonation state. The overall basicity is a composite of these individual protonation steps. The key factors influencing the pKa values in this molecule are:
-
Inductive Effects: The electron-withdrawing inductive effect of the hydroxyl group and the other amino groups can influence the electron density on each nitrogen atom, thereby affecting its basicity.
-
Electrostatic Interactions: As the molecule becomes protonated, the presence of a positive charge on one amino group will electrostatically repel incoming protons, making subsequent protonations less favorable. This typically leads to a decrease in successive pKa values.
-
Solvation: The ability of water molecules to solvate the protonated and unprotonated forms of the amine affects the equilibrium and, consequently, the pKa.
The primary pKa value of ~8.1 corresponds to the protonation of one of the amino groups, which is the most relevant for its buffering capacity in the physiological pH range. The other pKa values are significantly lower and outside the typical biological buffering range.
Experimental Determination of pKa Values: A Protocol for Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa values of an acid or a base. It involves the gradual addition of a titrant (a strong acid in this case) to a solution of the analyte (3-Amino-2,2-bis(aminomethyl)propan-1-ol) and monitoring the resulting change in pH.
Principle of the Method
A solution of 3-Amino-2,2-bis(aminomethyl)propan-1-ol is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). The pH of the solution is measured after each addition of the titrant. A titration curve is then generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, where half of the amine has been protonated. At this point, according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Detailed Experimental Protocol
Reagents and Equipment:
-
3-Amino-2,2-bis(aminomethyl)propan-1-ol (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Beaker (250 mL)
-
Analytical balance
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1.21 g of 3-Amino-2,2-bis(aminomethyl)propan-1-ol and dissolve it in 100 mL of deionized, CO₂-free water in a 250 mL beaker. This creates a ~0.1 M solution.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0. Ensure the temperature probe is immersed in the solution.
-
Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode and the temperature probe in the solution, ensuring the tips do not contact the stir bar. Position the burette filled with the standardized 0.1 M HCl solution over the beaker.
-
Initial pH Measurement: Record the initial pH of the 3-Amino-2,2-bis(aminomethyl)propan-1-ol solution.
-
Titration: Begin adding the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL) to obtain a more detailed curve.
-
Data Collection: Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Self-Validating System and Trustworthiness
To ensure the integrity of the results:
-
Standardized Titrant: The concentration of the HCl solution must be accurately known. This is typically achieved by titrating it against a primary standard, such as sodium carbonate.
-
CO₂-Free Water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which can interfere with the titration of a base. Using freshly boiled and cooled deionized water minimizes this error.
-
Temperature Control: The pKa of 3-Amino-2,2-bis(aminomethyl)propan-1-ol is temperature-dependent, decreasing by approximately 0.03 pH units for every 1°C increase in temperature. Maintaining a constant temperature (e.g., 25°C) using a water bath is crucial for obtaining accurate and reproducible results.
Data Presentation and Interpretation
Reported pKa Values
The pKa values of 3-Amino-2,2-bis(aminomethyl)propan-1-ol are influenced by temperature and ionic strength. The most commonly cited value is for the primary buffering amine.
| pKa Value | Temperature (°C) | Ionic Strength (M) | Reference |
| 8.30 | 20 | 0 | |
| 8.07 | 25 | 0.1 | |
| 7.82 | 37 | 0.1 |
Visualization of Protonation Equilibria
The following diagram illustrates the primary protonation equilibrium of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, which corresponds to the pKa value of ~8.1.
Caption: Protonation equilibrium of a single amino group.
Experimental Workflow Diagram
The workflow for the potentiometric titration is outlined below.
Caption: Workflow for pKa determination via potentiometric titration.
Applications in Research and Drug Development
A precise understanding of the pKa of 3-Amino-2,2-bis(aminomethyl)propan-1-ol is crucial for several reasons:
-
Buffer Preparation: The buffering capacity of Tris is optimal at a pH close to its pKa. Accurate pKa values, corrected for temperature, are essential for preparing buffers of a specific pH and buffering capacity for enzymatic assays, electrophoresis, and cell culture.
-
Drug Formulation: If a molecule containing a Tris-like moiety is developed as a drug, its pKa values will dictate its charge state at physiological pH. This, in turn, influences its solubility, membrane permeability, and binding to its target protein.
-
Biochemical Assays: Many enzymatic reactions are pH-dependent. Using Tris buffer in its optimal range ensures that the pH remains stable, preventing artifacts due to pH fluctuations.
Conclusion
3-Amino-2,2-bis(aminomethyl)propan-1-ol is more than just a simple buffering agent; it is a versatile tool whose efficacy is rooted in its fundamental chemical properties. Its polybasic nature, characterized by its pKa values, governs its behavior in solution and its utility in a vast array of scientific applications. The potentiometric titration method detailed herein provides a robust and reliable means of empirically verifying these values, ensuring accuracy and reproducibility in research and development. This guide provides the theoretical and practical foundation necessary for the informed and effective use of this essential compound.
References
-
Good, N. E., & Izawa, S. "Hydrogen ion buffers". Methods in Enzymology, 24, 53-68 (1972). [Link]
-
Bates, R. G., & Pinching, G. D. "Acidic dissociation constant of tris(hydroxymethyl)aminomethane and its temperature coefficient from 0 to 50 C". Journal of Research of the National Bureau of Standards, 42(5), 419-430 (1949). [Link]
-
Scripps College. "Experiment 5: Potentiometric Titration of a Polyprotic Acid". Scripps College. [Link]
A Senior Application Scientist's Guide to 3-Amino-2,2-bis(aminomethyl)propan-1-ol: CAS Number, Safety, and Handling
Introduction: Understanding the Molecule
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a unique poly-functional organic molecule characterized by a central quaternary carbon, a primary alcohol group, and three primary amine groups. This dense arrangement of functional groups imparts specific chemical properties that make it a subject of interest in various research and development applications, including its use as a building block or intermediate in complex organic synthesis. Its high density of hydrogen-bond donors and acceptors suggests potential applications in coordination chemistry, polymer science, and as a starting material for novel pharmaceutical scaffolds.
The very features that make this molecule chemically interesting—multiple reactive amine groups and an alcohol—also dictate the stringent safety protocols required for its handling. The basicity of the amines and the potential for multiple reaction pathways necessitate a thorough understanding of its hazard profile for any researcher, scientist, or drug development professional. This guide provides a detailed overview of its identification, safety data, and best-practice handling procedures based on established chemical safety principles.
Chemical Identification
Correctly identifying a chemical is the foundational step for safety and experimental reproducibility. The following identifiers are associated with 3-Amino-2,2-bis(aminomethyl)propan-1-ol:
| Identifier | Value | Source |
| CAS Number | 120844-28-2 | [1][2] |
| Molecular Formula | C5H15N3O | [3] |
| Molecular Weight | 133.19 g/mol | [3] |
| IUPAC Name | 3-amino-2,2-bis(aminomethyl)propan-1-ol | [3] |
| Common Synonyms | (2,2-bis(aminomethyl)-3-aminopropan-1-ol) | [3] |
GHS Hazard Identification and Classification
While a specific, universally adopted GHS classification for 3-Amino-2,2-bis(aminomethyl)propan-1-ol is not consistently available across all supplier documentation, its chemical structure allows for a predictive hazard assessment based on analogous compounds with multiple amine functionalities. Amines are well-characterized as skin and eye irritants or corrosives. The following hazards are highly probable and should be assumed in any risk assessment.
-
H314: Causes severe skin burns and eye damage. The presence of three primary amine groups makes the compound significantly basic. On contact with skin or eyes, it can cause severe irritation, chemical burns, and potentially irreversible eye damage.[4][5]
-
H302: Harmful if swallowed. Ingestion may lead to irritation and burns to the gastrointestinal tract.[4][6]
Precautionary Statements (Anticipated):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
-
P310: Immediately call a POISON CENTER/doctor/physician.[4][7]
Toxicological Profile: A Data-Driven Perspective
Specific toxicological data for this exact CAS number is not extensively published. However, the toxicological profile can be inferred from related amino alcohol compounds. The primary risks are associated with its corrosive nature due to high basicity.
| Parameter | Finding | Rationale & Interpretation |
| Acute Oral Toxicity | Expected to be harmful if swallowed (Category 4).[6] | Similar amino alcohols show moderate acute oral toxicity. The main danger upon ingestion is chemical burns to the mouth, throat, and stomach.[8][9] |
| Skin Corrosion/Irritation | Expected to be corrosive. | The high concentration of amine groups will lead to severe skin irritation and chemical burns upon contact. Assume Category 1B/1C.[4][5] |
| Serious Eye Damage | Expected to cause serious and potentially irreversible eye damage. | This is a critical risk. The basicity can rapidly destroy corneal tissue. Immediate and prolonged irrigation is essential.[5][7][9] |
| Dermal Absorption | May be harmful in contact with skin. | Prolonged contact could lead to absorption of harmful amounts, though the primary hazard is corrosivity.[8] |
| Inhalation Toxicity | Vapor/aerosol inhalation is likely to be harmful. | Inhalation of mists or aerosols can cause severe irritation and chemical burns to the respiratory tract.[8] |
| Mutagenicity/Carcinogenicity | No data available. | Many simple amines are not found to be genotoxic or carcinogenic.[10] However, without specific data, exposure should be minimized. |
Core Experimental Protocol: Safe Handling and Use
This protocol is designed to be a self-validating system, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure.
5.1. Engineering Controls (The First Line of Defense)
-
Causality: The primary route of exposure is through direct contact and inhalation of aerosols. Therefore, the first principle is to physically isolate the chemical from the user.
-
Protocol:
-
All handling of solid or neat liquid must be conducted within a certified chemical fume hood to control vapor and aerosol release.
-
Ensure the fume hood has a face velocity appropriate for handling corrosive materials (typically 80-120 fpm).
-
An eyewash station and safety shower must be located within a 10-second travel distance and be unobstructed.[8]
-
5.2. Personal Protective Equipment (PPE) (The Last Line of Defense)
-
Causality: PPE is chosen to provide a chemical barrier against the specific hazards of the material—in this case, severe basicity and corrosivity.
-
Protocol:
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for transfers of significant quantities.[4]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[4]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger-scale work, a chemically resistant apron is required. Ensure legs and feet are fully covered.
-
5.3. Step-by-Step Handling and Dispensing
-
Causality: A deliberate, methodical workflow prevents spills and accidental exposures.
-
Protocol:
-
Preparation: Before retrieving the chemical, clear the workspace in the fume hood of all unnecessary items. Assemble all required glassware and equipment.
-
Dispensing: If solid, use a dedicated spatula. If liquid, use a pipette or syringe. Slowly dispense the chemical into the reaction vessel to avoid splashing.
-
Container Management: Keep the container tightly closed when not in use.[7][8]
-
Cleaning: Decontaminate all surfaces with a suitable neutralizing agent (e.g., a weak acid like citric acid solution) followed by a water and detergent wash. Decontaminate equipment before removing it from the fume hood.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) as hazardous chemical waste in a clearly labeled, sealed container.
-
Emergency Procedures and First Aid
Logical Flow for Emergency Response
The following diagram outlines the critical decision-making process in the event of an exposure.
Caption: Workflow for first aid response to chemical exposure.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[7]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention for chemical burns.
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Continue rinsing. This is a medical emergency; get immediate medical attention.[4][9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[7] The container must be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air. Store in a designated corrosives cabinet.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Acids and Acid Halides: Violent neutralization reactions can occur.
-
Metals: May be corrosive to certain metals.[8]
-
References
-
CAS No.120844-28-2,1-Propanol, 3-amino-2,2-bis(aminomethyl)- Suppliers. LookChem. [Link]
-
Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
-
3-Amino-2,2-bis(aminomethyl)propan-1-ol. PubChem, National Center for Biotechnology Information. [Link]
-
3-Amino-2-(aminomethyl)-1-propanol. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. [Link]
-
Aminomethyl propanol. Wikipedia. [Link]
-
2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Regulations.gov. [Link]
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An In-depth Technical Guide to the Coordination Geometry of 3-Amino-2,2-bis(aminomethyl)propan-1-ol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a versatile tripodal, tetradentate ligand with a unique N3O donor set, making it a compelling candidate for the synthesis of a wide array of metal complexes. Its structure offers the potential for creating stable complexes with diverse coordination geometries, which in turn can influence their catalytic and biological properties. This guide provides a comprehensive overview of the predicted coordination chemistry of this ligand with various transition metals. In the absence of direct crystallographic data for its metal complexes, this document leverages extensive data from analogous tripodal ligands to predict coordination modes, geometries, and the spectroscopic signatures that can be used for their characterization. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of potential applications in catalysis and drug development, offering a foundational resource for researchers in these fields.
Introduction: The Structural and Functional Promise of a Tripodal Ligand
3-Amino-2,2-bis(aminomethyl)propan-1-ol, with the chemical formula C5H15N3O, is a polyfunctional organic molecule featuring a central quaternary carbon atom.[1] This unique structural arrangement gives rise to a tripodal architecture, with three aminomethyl arms and one hydroxymethyl arm extending from the core. This configuration allows the molecule to act as a tetradentate ligand, capable of binding to a metal center through its three nitrogen atoms and one oxygen atom. Such multidentate ligands are of significant interest in coordination chemistry as they often form thermodynamically stable and kinetically inert metal complexes.
The tripodal nature of this ligand preorganizes the donor atoms for facial coordination to a metal ion, which can lead to specific and predictable coordination geometries.[2][3] The presence of both "soft" amine donors and a "hard" alcohol donor in the N3O set allows for coordination to a variety of transition metal ions with differing electronic properties. This versatility makes the resulting metal complexes promising candidates for applications in catalysis, materials science, and medicinal inorganic chemistry.[4]
Predicted Coordination Geometries and Modes
While specific crystal structures for metal complexes of 3-Amino-2,2-bis(aminomethyl)propan-1-ol are not yet reported in the literature, the coordination behavior of analogous tripodal ligands provides a strong basis for predicting the likely geometries. The coordination number and geometry are primarily influenced by the size, charge, and d-electron configuration of the metal ion.
Octahedral Geometry
For many first-row transition metals such as Co(III), Ni(II), and sometimes Cu(II), a six-coordinate, pseudo-octahedral geometry is highly probable.[1] In this arrangement, the tripodal ligand would facially cap the metal center, occupying four coordination sites. The remaining two cis positions would be filled by solvent molecules or counter-ions.
Five-Coordinate Geometries: Trigonal Bipyramidal and Square Pyramidal
For metal ions that favor a five-coordinate environment, such as some Cu(II) and Zn(II) complexes, two primary geometries are possible: trigonal bipyramidal and square pyramidal.[5] The flexible nature of the ligand's chelate rings would allow it to accommodate the subtle energetic differences between these two geometries. The fifth coordination site would be occupied by a solvent molecule or a counter-ion.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with 3-Amino-2,2-bis(aminomethyl)propan-1-ol can be achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's crystallinity and purity.
Materials and Equipment
-
3-Amino-2,2-bis(aminomethyl)propan-1-ol
-
Metal salt (e.g., CuCl2·2H2O, Co(NO3)2·6H2O, Ni(ClO4)2·6H2O, Zn(CH3COO)2·2H2O)
-
Solvents: Ethanol, Methanol, Acetonitrile, Water
-
Schlenk line or inert atmosphere setup (optional, for air-sensitive metals)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Step-by-Step Methodology
-
Ligand Dissolution: Dissolve one molar equivalent of 3-Amino-2,2-bis(aminomethyl)propan-1-ol in a minimal amount of a suitable solvent (e.g., 20 mL of ethanol). Gentle warming may be required to aid dissolution.
-
Metal Salt Dissolution: In a separate flask, dissolve one molar equivalent of the chosen metal salt in the same solvent (e.g., 10 mL of ethanol).
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change is often observed upon complex formation.
-
Reflux (Optional): For less reactive metal salts, the reaction mixture can be refluxed for 2-4 hours to ensure complete complexation.
-
Crystallization: Allow the reaction mixture to cool to room temperature. Slow evaporation of the solvent, or diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture, can promote the growth of single crystals suitable for X-ray diffraction.
-
Isolation and Drying: Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization for Structural Elucidation
In the absence of single-crystal X-ray diffraction data, a combination of spectroscopic techniques can provide valuable insights into the coordination environment of the metal ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the ligand's functional groups.
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination | Rationale |
| O-H stretch | 3300-3500 (broad) | Broadening and shift to lower wavenumber | Coordination to metal weakens the O-H bond. |
| N-H stretch | 3250-3400 (two bands) | Shift to lower wavenumber | Coordination of nitrogen to the metal center. |
| C-N stretch | 1000-1250 | Shift to higher or lower wavenumber | Changes in the C-N bond upon coordination. |
| C-O stretch | 1000-1100 | Shift to lower wavenumber | Coordination of the hydroxyl oxygen. |
UV-Visible (UV-Vis) Spectroscopy
For complexes of d-block metals, UV-Vis spectroscopy can provide information about the d-d electronic transitions, which are sensitive to the coordination geometry.
| Metal Ion | Predicted Geometry | Expected d-d Transitions |
| Cu(II) | Octahedral (distorted) or Square Pyramidal | Broad band in the 550-700 nm range. |
| Ni(II) | Octahedral | Three main bands, typically around 400 nm, 650 nm, and 1100 nm. |
| Co(II) | Octahedral (high spin) | Bands around 500 nm and 1200 nm. |
| Co(III) | Octahedral (low spin) | Two main bands, typically around 400-500 nm and 600-700 nm. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., Zn(II), Co(III)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Upon coordination, the signals for the protons and carbons near the donor atoms are expected to shift.
Potential Applications in Research and Drug Development
Metal complexes of tripodal amino alcohol ligands are being explored for a range of applications, from industrial catalysis to medicinal chemistry.
Catalysis
The well-defined coordination sphere provided by ligands like 3-Amino-2,2-bis(aminomethyl)propan-1-ol can lead to metal complexes with high catalytic activity and selectivity. For instance, copper and iron complexes of similar ligands have shown promise in oxidation catalysis.
Antimicrobial and Anticancer Agents
The chelation of a metal ion can enhance the biological activity of an organic ligand. Metal complexes can exhibit antimicrobial and anticancer properties through various mechanisms, including DNA binding and cleavage, and the generation of reactive oxygen species. The specific coordination geometry plays a crucial role in determining the efficacy and mechanism of action of these potential therapeutic agents.
Conclusion and Future Outlook
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a promising tripodal, tetradentate ligand for the development of novel metal complexes. Based on the extensive literature on analogous systems, it is predicted to form stable five- and six-coordinate complexes with a range of transition metals. While spectroscopic methods can provide significant insights into the coordination environment, the definitive determination of the coordination geometries of these complexes awaits single-crystal X-ray diffraction studies. Such structural elucidation is a critical next step and will undoubtedly pave the way for the rational design of new catalysts and therapeutic agents based on this versatile ligand. The synthesis and characterization of these complexes represent a fertile ground for future research, with the potential for significant contributions to both fundamental coordination chemistry and its applications in catalysis and medicine.
References
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Moore, J. M., Vaught, B. M., Miller, T. J., Nunn, G., Elford, L. S., Gullett, K. L., Walton, P. H., & Fout, A. R. (2025). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions. [Link][3][6]
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Adhikari, S., Bhattacharjee, T., Bhattacharjee, S., Daniliuc, C. G., Frontera, A., Lopato, E. M., & Bernhard, S. (2021). Nickel(ii) complexes based on dithiolate–polyamine binary ligand systems: crystal structures, hirshfeld surface analysis, theoretical study, and catalytic activity study on photocatalytic hydrogen generation. Dalton Transactions, 50(12), 4235–4251. [Link][7]
-
Parkin, G. (2021). Synthetic and Structural Investigations of Main Group and Transition Metal Compounds Supported by a Multidentate [N3C] Donor Ligand. Columbia University. [Link][8]
-
Massoud, S. S., Mautner, F. A., Trávníček, Z., & D'Alessandro, R. C. (2018). Copper(II) complexes based on tripodal pyrazolyl amines: Synthesis, structure, magnetic properties and anticancer activity. Journal of Inorganic Biochemistry, 180, 137–148. [Link][3]
-
Koval, I. A., Hrubaru, D. I., & Haukka, M. (2014). {3-[Bis(2-pyridylmethyl-κN)amino-κN]propanol}bis(nitrato-κO)copper(II). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), m369–m370. [Link][5]
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Herchel, R., & Trávníček, Z. (2014). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. Molecules, 19(9), 13969–13994. [Link]
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Vargová, Z., Trávníček, Z., & Šindelář, Z. (2015). Synthesis and Characterization of Cobalt(III), Nickel(II) and Copper(II) Mononuclear Complexes with the Ligand 1,3-bis[(2-aminoethyl)amino]-2-propanol and Their Catalase-Like Activity. PLOS ONE, 10(9), e0137937. [Link][9]
-
Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. H. (2017). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Advances in Biological Chemistry, 7(5), 182–194. [Link][10]
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Gerasimchuk, N., & Schultze, C. (2003). Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands. Inorganic Chemistry, 42(3), 717–728. [Link][1][11]
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PubChem. (n.d.). 3-Amino-2,2-bis(aminomethyl)propan-1-ol. Retrieved February 25, 2026, from [Link][1]
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An In-depth Technical Guide to the Molecular Weight and Formula Analysis of C₅H₁₅N₃O
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization of the triamine compound with the molecular formula C₅H₁₅N₃O. This document moves beyond a simple recitation of facts to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated approach to analysis.
Section 1: Fundamental Properties and Structural Postulation
The molecular formula C₅H₁₅N₃O serves as the starting point for a thorough analytical investigation. The initial step is to determine the precise molecular weight, a critical parameter for mass spectrometry and other characterization techniques.
Molecular Weight Calculation
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Using the most common isotopes:
-
Carbon (C): 5 x 12.011 amu = 60.055 amu
-
Hydrogen (H): 15 x 1.008 amu = 15.120 amu
-
Nitrogen (N): 3 x 14.007 amu = 42.021 amu
-
Oxygen (O): 1 x 15.999 amu = 15.999 amu
Total Molecular Weight = 133.195 amu
This calculated molecular weight is the theoretical monoisotopic mass and is a foundational piece of data for mass spectrometry analysis.
| Element | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | 5 | 12.011 | 60.055 |
| Hydrogen | 15 | 1.008 | 15.120 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 133.195 |
Isomeric Possibilities and Structural Elucidation
The molecular formula C₅H₁₅N₃O suggests a high degree of unsaturation is unlikely given the large number of hydrogen atoms. The presence of three nitrogen atoms, classifying it as a triamine, and one oxygen atom allows for numerous potential isomers. The oxygen could exist as a hydroxyl group (-OH), an ether (C-O-C), or an N-oxide. The three amine groups can be primary (-NH₂), secondary (-NH-), or tertiary (-N-).
Below is a diagram illustrating some of the potential isomeric structures. The actual structure would need to be confirmed through the spectroscopic methods detailed in the following sections.
Caption: Potential isomeric structures of C₅H₁₅N₃O.
Section 2: Analytical Methodologies for Structural Confirmation and Quantification
A multi-technique approach is essential for the unambiguous identification and quantification of C₅H₁₅N₃O. The choice of techniques is driven by the need to probe different aspects of the molecule's structure and properties.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is the cornerstone for determining the molecular weight of a compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent system, such as methanol or acetonitrile/water, to a concentration of approximately 1 mg/mL.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the amine groups are readily protonated.
-
Mass Analysis: Employ a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain a high-resolution mass spectrum.
-
Data Analysis: Look for the [M+H]⁺ ion at m/z 134.1237 (calculated for C₅H₁₆N₃O⁺). The high resolution will allow for confirmation of the elemental composition.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to gain insights into the compound's structure. The fragmentation pattern will be indicative of the connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D₂O, CD₃OD).
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will reveal the number of different types of protons and their neighboring environments.
-
¹³C NMR: Acquire a carbon NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.
Chromatographic Techniques for Separation and Quantification
Given the likelihood of isomers and potential impurities, chromatographic separation is crucial. Amines can be challenging to analyze by reversed-phase liquid chromatography due to their polar and basic nature.[1]
Experimental Protocol: Mixed-Mode High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a mixed-mode HPLC column, such as a Coresep 100, which employs both reversed-phase and cation-exchange mechanisms for effective retention of polar, basic compounds like amines.[1]
-
Mobile Phase: An isocratic mobile phase of 5% acetonitrile with 0.1% trifluoroacetic acid (TFA) in water can be effective. The ACN, buffer pH, and concentration can be adjusted to optimize separation.[1]
-
Detection: As simple amines often lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection.[1] Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the target analyte in a sample.
Gas chromatography (GC) is also a viable technique for the analysis of volatile amines.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column Selection: A capillary column such as an Agilent CP-Sil 13 CB is suitable for the separation of primary, secondary, and tertiary amines.[2]
-
Temperature Program: A temperature gradient from 40°C to 250°C at 10°C/min can be used to separate a range of amines.[2]
-
Detection: A Flame Ionization Detector (FID) provides general-purpose detection, while a Mass Spectrometer (MS) allows for both quantification and identification based on fragmentation patterns.[2]
Caption: A typical analytical workflow for the characterization of C₅H₁₅N₃O.
Section 3: Potential Applications and Further Research
While the specific applications of a novel compound like C₅H₁₅N₃O are yet to be determined, its structural features suggest several areas of interest for further investigation.
-
Pharmaceutical Scaffolding: Polyamines are known to interact with biological macromolecules and are often used as building blocks in drug design.[1]
-
Chelating Agents: The multiple amine groups could act as ligands for metal ions, suggesting potential applications in chelation therapy or as catalysts.
-
Material Science: Amines are widely used in the synthesis of polymers and other advanced materials.[3]
Further research should focus on synthesizing and isolating pure isomers of C₅H₁₅N₃O to evaluate their specific chemical and biological activities.
References
-
Suslick, K. S., & Rakow, N. A. (2016). Rapid Quantification of Trimethylamine. Analytical Chemistry, 88(12), 6487–6493. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethylamine. Retrieved from [Link]
-
Suslick, K. S. (2016). Rapid Quantification of Trimethylamine. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
Analytice. (2017, April 5). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]
Sources
The Ascendance of Tripodal Amine-Alcohol Ligands: A Technical Guide to Their History, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripodal amine-alcohol ligands have emerged as a versatile and powerful class of chelators in coordination chemistry. Their unique structural pre-organization, which features a central amine bridgehead and multiple pendant alcohol arms, allows for the formation of highly stable and stereochemically defined metal complexes. This technical guide provides a comprehensive overview of the history, discovery, synthetic methodologies, and diverse applications of these ligands. We will delve into the causality behind experimental choices in their synthesis and explore their significant impact on catalysis, bioinorganic chemistry, and, critically, in the development of novel therapeutic and diagnostic agents.
Introduction: The Architectural Advantage of Tripodal Ligands
In the vast landscape of coordination chemistry, the ability of a ligand to control the geometry and reactivity of a metal center is paramount. Tripodal ligands, characterized by a central atom connecting three donor-containing arms, offer a distinct architectural advantage.[1] This tripodal arrangement enforces a facial (fac) coordination geometry in octahedral complexes and imposes C3 symmetry in lower coordination numbers, a feature that can lead to unique electronic and steric properties.[1] The incorporation of both amine and alcohol functionalities into this framework creates a class of ligands with a rich and tunable coordination chemistry, capable of stabilizing a wide range of metal ions in various oxidation states.
The presence of the amine group, typically a tertiary amine at the bridgehead, provides a strong coordinating N-donor atom. The pendant arms, terminating in hydroxyl groups, can act as neutral O-donors or be deprotonated to form anionic alkoxide donors. This dual nature allows for fine-tuning of the electronic properties of the resulting metal complex and plays a crucial role in their diverse applications.
A Historical Perspective: From Foundational Concepts to Functional Design
The development of tripodal amine-alcohol ligands is intrinsically linked to the broader history of coordination chemistry, which began with Alfred Werner's Nobel Prize-winning work in 1913 on the structure of metal complexes.[2] The deliberate design of polydentate ligands, which bind to a metal ion through multiple donor atoms, was a significant leap forward, leading to the discovery of the chelate effect—the enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands.[3][4]
While early coordination chemistry focused on simple polydentate amines and carboxylates, the 20th century saw a surge in the design of more sophisticated ligand architectures. The synthesis of tris(2-aminoethyl)amine (tren) and its derivatives established a foundational tripodal amine scaffold.[5] The logical progression was to incorporate other donor groups onto this and similar tripodal frameworks. The Mannich reaction, a powerful tool for C-C bond formation via aminoalkylation, proved to be a pivotal discovery for the synthesis of phenolic amine ligands.[6] This reaction allows for the condensation of a phenol (an aromatic alcohol), formaldehyde, and an amine to create aminomethylated phenols.[7][8] This methodology provided a straightforward route to ligands bearing both phenolic hydroxyl groups and amine functionalities, laying the groundwork for many of the tripodal amine-alcohol ligands in use today.
The timeline below highlights key conceptual developments that paved the way for modern tripodal amine-alcohol ligands:
Caption: Key milestones leading to modern tripodal amine-alcohol ligands.
Synthetic Methodologies: Building the Tripodal Core
The synthesis of tripodal amine-alcohol ligands can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the nature of the amine and alcohol precursors, and the need for chiral induction.
The Mannich Reaction: A Workhorse for Phenolic Systems
The Mannich reaction is a three-component condensation that is particularly effective for the synthesis of tripodal ligands derived from phenols.[6] It involves the reaction of a phenol, formaldehyde, and a primary or secondary amine. For the synthesis of tripodal ligands, a primary amine with a tripodal structure, such as tris(2-aminoethyl)amine (tren), can be used, or a simple amine can be reacted with a phenol in a stoichiometry that favors trisubstitution.
Experimental Protocol: Synthesis of a Tren-based Tris-phenolic Ligand
This protocol is a generalized procedure based on the principles of the Mannich reaction for synthesizing a tripodal amine-phenol ligand.
-
Reactant Preparation: In a round-bottom flask, dissolve tris(2-aminoethyl)amine (tren) (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Phenol: To this solution, add a substituted or unsubstituted phenol (3.0 equivalents). The choice of phenol will determine the final properties of the ligand's arms.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (3.0 equivalents) to the stirred mixture. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
Caption: Workflow for the synthesis of a tripodal amine-phenol ligand via the Mannich reaction.
Synthesis of Chiral Tripodal Amine-Alcohol Ligands
The introduction of chirality into the tripodal ligand framework is crucial for applications in asymmetric catalysis. This can be achieved by using chiral precursors, such as amino alcohols derived from the chiral pool or synthesized through asymmetric methods.
Experimental Protocol: Synthesis of a Chiral Amino Alcohol Precursor
This protocol is a generalized method for the asymmetric reduction of a prochiral ketone to a chiral alcohol, which can then be further elaborated into a chiral amino alcohol.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare a solution of a chiral catalyst, such as a CBS-oxazaborolidine, in an anhydrous solvent like toluene.
-
Borane Addition: Cool the solution to 0 °C and slowly add a solution of a borane reducing agent (e.g., borane-dimethyl sulfide complex).
-
Substrate Addition: Add the prochiral ketone dropwise to the catalyst-borane mixture, maintaining the low temperature.
-
Reaction: Stir the reaction at the specified temperature for the required time, monitoring the conversion by TLC or GC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol. The mixture is then typically subjected to an aqueous work-up, and the product is extracted with an organic solvent.
-
Purification: The chiral alcohol is purified by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC.
The resulting chiral alcohol can then be converted to a chiral amino alcohol through various synthetic routes, such as conversion to an azide followed by reduction.[9] These chiral amino alcohols can then be used as building blocks for the arms of the tripodal ligand.
Structural Characteristics and Coordination Chemistry
The coordination chemistry of tripodal amine-alcohol ligands is rich and varied, depending on the nature of the metal ion, the pH of the solution (which influences the protonation state of the hydroxyl groups), and the steric and electronic properties of the ligand itself.
These ligands typically act as tetradentate N,O3-donors when the alcohol groups are protonated or as N,O3-trianionic donors when deprotonated. The resulting metal complexes often exhibit a distorted trigonal bipyramidal or octahedral geometry.[10]
Table 1: Stability Constants of Selected Metal-Ligand Complexes
The stability of the metal complexes formed with tripodal amine-alcohol ligands is a key determinant of their utility. The chelate effect imparted by their polydentate nature leads to high stability constants.
| Metal Ion | Ligand Type | Log K | Reference |
| Fe(III) | Tren-based tris(naphthol) Schiff base | - | [11] |
| Al(III) | Tripodal polycatechol-amine | High affinity | [12] |
| Ga(III) | Tripodal amine phenol | High stability | [5] |
| Cu(II) | Tpa-derivative | - | [13] |
Note: Specific Log K values are highly dependent on the ligand structure and experimental conditions. The table indicates qualitative stability where specific values were not provided in the initial search results.
Caption: Generalized coordination of a tripodal amine-alcohol ligand to a metal center.
Applications in Catalysis and Drug Development
The unique structural and electronic properties of tripodal amine-alcohol ligand-metal complexes have led to their application in a wide array of fields, from industrial catalysis to medicine.
Asymmetric Catalysis
Chiral tripodal amine-alcohol ligands are highly effective in asymmetric catalysis, where they can create a chiral environment around a metal center to control the stereochemical outcome of a reaction.[12] They have been successfully employed in reactions such as the enantioselective addition of diethylzinc to aldehydes.[14] The predictable coordination geometry and the ability to tune the steric and electronic properties of the ligand through modification of the arms make them attractive candidates for the development of new asymmetric catalysts.[15]
Bioinorganic Mimics
Tripodal ligands have been used to model the active sites of metalloenzymes. For example, manganese complexes of these ligands have been investigated as mimics of superoxide dismutase (MnSOD), an enzyme that protects cells from oxidative damage.[10] The ability of the ligand to stabilize manganese in different oxidation states is crucial for this catalytic activity.
Drug Development: Metal Chelation and Radiopharmaceuticals
A significant and growing application of tripodal amine-alcohol ligands is in the field of drug development.
-
Metal Chelation Therapy: The high affinity of these ligands for certain metal ions makes them promising candidates for chelation therapy to treat metal overload. For instance, tripodal polycatechol-amine ligands have shown a higher affinity for Al(III) than the approved drug desferrioxamine (DFO), suggesting their potential for treating aluminum intoxication.[12]
-
Radiopharmaceuticals: The ability to form stable complexes with radiometals is a key requirement for the development of agents for nuclear imaging (e.g., PET and SPECT) and radiotherapy. Tripodal ligands are excellent chelators for radiometals such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][5][16] By attaching a biomolecule (e.g., a peptide or antibody) that targets a specific disease site, these radiolabeled complexes can be used for targeted imaging and therapy.[17]
Table 2: Applications of Tripodal Amine-Alcohol Ligands in Drug Development
| Application | Metal Ion | Ligand Type | Rationale | Reference |
| PET Imaging | ⁶⁸Ga | Tripodal amine phenol | High stability, rapid complexation | [5] |
| Cancer Therapy | ⁶⁴Cu | Tripodal amine | Tumor targeting, reducing liver uptake | [16] |
| Metal Detoxification | Al(III) | Tripodal polycatechol-amine | High affinity and selectivity | [12] |
Conclusion and Future Outlook
Tripodal amine-alcohol ligands represent a mature yet continually evolving class of chelators. Their history is rooted in the fundamental principles of coordination chemistry and has been propelled forward by advances in organic synthesis, particularly the Mannich reaction. The inherent stability and well-defined coordination geometry of their metal complexes have made them invaluable tools in catalysis and bioinorganic chemistry.
For researchers and professionals in drug development, the future of tripodal amine-alcohol ligands is particularly bright. The ability to rationally design these ligands to achieve high metal ion stability and selectivity is crucial for the development of next-generation radiopharmaceuticals for PET and SPECT imaging, as well as for targeted radiotherapies. Furthermore, their potential as therapeutic chelating agents for the treatment of diseases associated with metal dysregulation warrants continued investigation. As our understanding of the intricate interplay between ligand architecture and complex reactivity deepens, we can expect tripodal amine-alcohol ligands to play an increasingly important role in addressing challenges in both chemistry and medicine.
References
-
Metal Complexes with Tripodal and Chelating Thiourea Ligands towards Nuclear Medical Imaging. (n.d.). Refubium - Freie Universität Berlin. Retrieved February 25, 2026, from [Link]
- Liu, S. (2004). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 56(8), 1091-1140.
- Synthetic applications of biologically important Mannich bases: An updated review. (2023). Journal of the Indian Chemical Society, 100(3), 100893.
- Tripodal amine catechol ligands: a fascinating class of chelators for aluminium(III). (2008). Journal of Inorganic Biochemistry, 102(8), 1581-1588.
-
Tripodal ligand. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Rev. Roum. Chim., 60(2-3), 157-164.
- Feng, Y., et al. (2015). Effects of Ligand N and O Donor Content on the Structure, Aqueous Stability, and SOD Activity of a Series of Mn2+ Complexes with Pyridine-Containing Tripodal Ligands. Inorganic Chemistry, 54(23), 11388-11399.
- The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. (2023). Magnetochemistry, 9(7), 183.
- The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. (2015). Chemical Science Review and Letters, 4(14), 414-428.
- Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. (2022). Inorganic Chemistry, 61(7), 3326-3335.
- Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations. (2021).
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (2014). Organic & Biomolecular Chemistry, 12(45), 9144-9152.
- Three-component radical homo Mannich reaction. (2021).
- Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2020).
-
Summary Of Coordination Compounds. (n.d.). Retrieved February 25, 2026, from [Link]
- Synthesis of Imine-Naphthol Tripodal Ligand and Study of Its Coordination Behaviour towards Fe(III), Al(III), and Cr(III) Metal Ions. (2013). Journal of Chemistry, 2013, 728373.
- Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. (2008).
- 1 Historical Background. (2022). In Coordination and Organometallic Chemistry. Wiley-VCH.
-
Stability of Metal Complexes. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
-
Review and Chemistry of Co-ordination Complexes/Compounds. (n.d.). Retrieved February 25, 2026, from [Link]
- ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Deriv
- ⁶⁴Cu²⁺ Complexes of Tripodal Amine Ligands' In Vivo Tumor and Liver Uptakes and Intracellular Cu Distribution in the Extrahepatic Bile Duct Carcinoma Cell Line TFK-1: A Basic Comparative Study. (2024). Molecules, 29(12), 2915.
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Methodological & Application
Application Note & Synthesis Protocol: 3-Amino-2,2-bis(aminomethyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a polyamine with a neopentyl backbone, presenting a primary alcohol and three primary amine functionalities.[1][2] Its unique structure suggests its utility as a versatile building block in various chemical syntheses. Potential applications include its use as a cross-linking agent in polymer chemistry, a ligand in coordination chemistry, and an intermediate in the synthesis of pharmacologically active compounds. This document provides a detailed, two-step protocol for the synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, designed for implementation in a research and development setting.
Synthetic Pathway Overview
The described synthesis is a two-step process commencing with the condensation of tris(hydroxymethyl)aminomethane with nitromethane, followed by the catalytic hydrogenation of the resulting nitro-alcohol intermediate. This approach is adapted from established methodologies for the synthesis of related amino alcohols and polyamines.[3][4][5]
The initial step involves a Henry reaction, where tris(hydroxymethyl)aminomethane reacts with nitromethane in a basic medium. This is followed by a reduction of the nitro group to a primary amine using catalytic hydrogenation.
Experimental Protocol
Part 1: Synthesis of 3-Nitro-2,2-bis(hydroxymethyl)propan-1-ol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Tris(hydroxymethyl)aminomethane | C4H11NO3 | 121.14 | 121.14 g (1.0 mol) | Reagent grade |
| Nitromethane | CH3NO2 | 61.04 | 67.14 g (1.1 mol) | Reagent grade |
| Sodium Hydroxide | NaOH | 40.00 | 4.0 g (0.1 mol) | Catalyst |
| Methanol | CH3OH | 32.04 | 500 mL | Solvent |
| Hydrochloric Acid | HCl | 36.46 | As needed | For neutralization |
| Deionized Water | H2O | 18.02 | As needed | For workup |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 121.14 g (1.0 mol) of tris(hydroxymethyl)aminomethane in 500 mL of methanol.
-
Catalyst Addition: To the stirred solution, add 4.0 g (0.1 mol) of sodium hydroxide pellets. Stir until the catalyst is completely dissolved.
-
Reagent Addition: Slowly add 67.14 g (1.1 mol) of nitromethane to the reaction mixture dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 65°C) and maintain for 4 hours.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize to a pH of 7 with concentrated hydrochloric acid.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue contains the crude 3-nitro-2,2-bis(hydroxymethyl)propan-1-ol.
Part 2: Synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Crude 3-Nitro-2,2-bis(hydroxymethyl)propan-1-ol | C5H12N2O5 | 180.16 | From Part 1 | |
| Raney Nickel | - | - | ~10 g (catalyst) | Slurry in water |
| Methanol | CH3OH | 32.04 | 500 mL | Solvent |
| Hydrogen Gas | H2 | 2.02 | High pressure |
Procedure:
-
Hydrogenation Setup: Transfer the crude 3-nitro-2,2-bis(hydroxymethyl)propan-1-ol into a high-pressure hydrogenation vessel (Parr apparatus or similar). Add 500 mL of methanol as the solvent.
-
Catalyst Addition: Carefully add approximately 10 g of Raney nickel slurry to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel with hydrogen to 30-60 bar.[4] Heat the mixture to 40-50°C and stir vigorously.[4][5]
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2,2-bis(aminomethyl)propan-1-ol. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Nitromethane: is a flammable and toxic liquid. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: is a corrosive solid. Avoid contact with skin and eyes.
-
Raney Nickel: is a pyrophoric catalyst, especially when dry. Always handle under a blanket of solvent or inert gas.
-
Hydrogen Gas: is highly flammable and explosive. The hydrogenation step must be carried out in a properly rated high-pressure reactor with appropriate safety measures in place.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Google Patents. (1979). Preparation of 1,3-diamino-2,2-dimethyl-propane.
-
Sciencemadness Discussion Board. (2006). Nitration of Tris. Retrieved from [Link]
-
CAOD. (2005). Synthesis of tris-(hydroxymethyl)-aminomethane. Retrieved from [Link]
- Google Patents. (1980). Preparation of tris(hydroxymethyl)aminomethane.
- Google Patents. (1978). Method for the preparation of 1,3-diamino-2,2-dimethyl propane.
- Google Patents. (2006). Trihydroxymethyl aminomethane synthesis method.
-
Wikipedia. Aminomethyl propanol. Retrieved from [Link]
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]
-
PubChem. 3-Amino-2,2-bis(aminomethyl)propan-1-ol. Retrieved from [Link]
-
Journal of Organic Chemistry. (1946). The preparation of 1,3-diamino-2-methylaminopropane and 1,3-diamino-2-aminomethylpropane. Retrieved from [Link]
-
RSC Publishing. Tris(nitroxymethyl)methylamine and tris(nitroxymethyl)nitrosomethane. Retrieved from [Link]
-
Reddit. 2,2-bis(aminomethyl)propane-1,3-diamine synthesis from pentaerythritol. Retrieved from [Link]
- Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. (2013). Synthesis method of 3-amino-1,2-propanediol.
-
PubChem. 3-Amino-2-(aminomethyl)-1-propanol. Retrieved from [Link]
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Application Note: High-Density Crosslinking of Epoxy Systems using 3-Amino-2,2-bis(aminomethyl)propan-1-ol
This Application Note is written for researchers and formulation scientists in materials science and polymer chemistry. It details the use of 3-Amino-2,2-bis(aminomethyl)propan-1-ol (referred to herein as TAMM or the Triamine-Alcohol ) as a high-performance curing agent and internal accelerator for epoxy resins.
Executive Summary
3-Amino-2,2-bis(aminomethyl)propan-1-ol (CAS: 120844-28-2) represents a unique class of "hybrid" curing agents. Structurally, it possesses three primary amine groups attached to a neopentyl-like carbon skeleton, with a fourth substituent being a hydroxymethyl group.
Unlike standard aliphatic amines (e.g., DETA, TETA), this molecule offers two distinct advantages:
-
Ultra-High Functionality: With 6 active amine hydrogens in a low molecular weight frame (MW ~133.19), it yields an exceptionally high crosslink density.
-
Intramolecular Catalysis: The pendant hydroxyl group acts as a built-in accelerator, promoting ring-opening of the epoxy via hydrogen bonding, significantly reducing cure onset temperature without the need for external accelerators like phenol or benzyl alcohol.
This guide provides the protocol for using TAMM to achieve high-
Chemical Characterization & Properties[1][2][3][4][5][6][7][8]
Understanding the stoichiometry is critical. Unlike standard hardeners where slight weighing errors are forgiving, the low Amine Hydrogen Equivalent Weight (AHEW) of TAMM requires precision.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 3-Amino-2,2-bis(aminomethyl)propan-1-ol | |
| Structure | C(CH | Tetrahedral symmetry |
| Molecular Weight | 133.19 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic |
| Amine Value | ~1260 mg KOH/g | Theoretical |
| Active Hydrogens | 6 | 3 Primary Amines × 2 H |
| AHEW | 22.2 g/eq | Critical for formulation |
| Calculated PHR | 11.7 | Based on EEW=190 (DGEBA) |
Critical Note: The AHEW of 22.2 is significantly lower than standard amines (e.g., IPDA ~42, DETA ~21). This results in a very low loading level (~11-12 parts per hundred resin).
Mechanism of Action
The efficacy of TAMM lies in the Hydroxy-Amine Synergy . In standard epoxy-amine reactions, the rate-determining step is the nucleophilic attack of the amine nitrogen on the oxirane carbon. This step is heavily dependent on proton donors (hydroxyls) to polarize the epoxy oxygen.
In TAMM, the hydroxyl group is covalently tethered to the curing agent itself, ensuring it is always in immediate proximity to the reaction site. This creates a "zwitterionic-like" transition state that lowers the activation energy (
Figure 1: Hydroxyl-Assisted Ring Opening Mechanism
Caption: The pendant hydroxyl group on TAMM polarizes the epoxy oxygen (Transition State), facilitating rapid nucleophilic attack by the amine nitrogen.
Experimental Protocol
Materials Required[3][8][9][10][11][12][13][14]
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~185-190 (e.g., Epon 828 or DER 331).
-
Curing Agent: 3-Amino-2,2-bis(aminomethyl)propan-1-ol (>98% purity).
-
Solvent (Optional): Methyl Ethyl Ketone (MEK) for viscosity adjustment (only if making coatings).
-
Equipment: High-shear mixer, vacuum degassing chamber, analytical balance (0.001g precision).
Stoichiometric Calculation
To ensure a balanced network, calculate the Parts Per Hundred Resin (phr) accurately.
For DGEBA (EEW 190) and TAMM (AHEW 22.2):
Target: Use 11.7 parts of TAMM for every 100 parts of Epoxy Resin.
Mixing and Curing Workflow
Step 1: Resin Conditioning
-
Warm the epoxy resin to 40°C to lower viscosity.
-
Note: TAMM is likely hygroscopic. Ensure the container is opened only in a low-humidity environment (<40% RH).
Step 2: Dispersion (The "Masterbatch" Technique)
-
Due to the low phr (11.7), direct mixing can lead to "hot spots."
-
Protocol: Add the calculated amount of TAMM to 20% of the total epoxy mass first. Mix vigorously to create a concentrated masterbatch.
-
Add the remaining 80% epoxy and mix for 3 minutes. Scrape sides of the container.
Step 3: Degassing
-
Vacuum degas at -28 inHg for 5-10 minutes.
-
Warning: TAMM is reactive.[1][2] Do not exceed 15 minutes pot life during degassing, as the exotherm will build rapidly due to the OH-acceleration.
Step 4: Casting/Coating
-
Pour into mold or apply film.
-
Pot Life: Estimated <20 minutes at 25°C (100g mass). Work quickly.
Step 5: Cure Cycle
-
Option A (Ambient): 24 hours at 25°C. (Achieves ~85% cure).
-
Option B (High Performance): 2 hours at 60°C + 2 hours at 120°C. (Recommended for max
).
Figure 2: Processing Workflow
Caption: Optimized workflow emphasizing the masterbatch technique to ensure homogeneity given the low loading level.
Performance Analysis & Troubleshooting
Expected Properties
-
Glass Transition (
): High (>130°C post-cure) due to the rigid, compact crosslink density. -
Chemical Resistance: Excellent solvent resistance; the high density of crosslinks prevents solvent swelling.
-
Brittleness: High. This system produces a very hard, brittle network. For toughness, blend with flexible amines (e.g., Jeffamine D-230).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Amine Blush (Greasy film) | Reaction with atmospheric CO | Cure in inert atmosphere (N |
| Rapid Exotherm (Smoking) | OH-acceleration + High Amine content. | Reduce batch size (<50g) or increase surface area during cure. |
| Uncured Soft Spots | Poor mixing of low-volume hardener. | Use the "Masterbatch" mixing protocol described in Section 4.3. |
| Yellowing | Oxidation of primary amines. | Expected behavior for aliphatic amines; not a functional defect. |
References
-
PubChem. (2023). 3-Amino-2,2-bis(aminomethyl)propan-1-ol Compound Summary. National Library of Medicine. [Link]
- Pascault, J. P., & Williams, R. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH.
-
LookChem. (2023). CAS 120844-28-2 Data Sheet. [Link]
Sources
Preparation of Schiff base ligands using 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Application Note: Synthesis & Characterization of Tripodal Schiff Base Ligands derived from 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Executive Summary & Technical Rationale
This guide details the protocol for synthesizing tripodal Schiff base ligands using 3-Amino-2,2-bis(aminomethyl)propan-1-ol (CAS: 120844-28-2), often referred to as Tris(aminomethyl)methanol (TAM) .
Unlike the common nitrogen-centered tripodal ligands (e.g., tren), TAM is a carbon-centered (C-pivot) scaffold. It features three primary amine arms capable of forming imine bonds and a unique pendant hydroxyl group.
-
Why this scaffold? The
symmetry allows for the formation of "cage-like" cavities ideal for encapsulating transition metals (Ni²⁺, Cu²⁺) and large lanthanides (Gd³⁺, Eu³⁺). -
The Functional Advantage: The uncoordinated hydroxyl tail provides a critical "handle" for further functionalization (e.g., conjugation to peptides or surfaces) without disrupting the metal-binding pocket.
Chemical Mechanism & Reaction Pathway
The synthesis relies on a triple condensation reaction . The three primary amine groups of the TAM scaffold act as nucleophiles, attacking the carbonyl carbon of the chosen aldehyde (typically salicylaldehyde derivatives).
Mechanism:
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.
-
Proton Transfer: Formation of a carbinolamine intermediate.
-
Dehydration: Elimination of water to form the azomethine (C=N) bond.
-
Equilibrium Drive: Because the reaction is reversible, removing water (via molecular sieves or heat) or using a precipitating solvent (Methanol) drives the yield.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway for the 1:3 condensation of TAM with an aromatic aldehyde.
Experimental Protocol
Materials & Reagents
-
Precursor: 3-Amino-2,2-bis(aminomethyl)propan-1-ol (TAM) [CAS: 120844-28-2].
-
Carbonyl Source: Salicylaldehyde (or substituted derivative like 3-methoxysalicylaldehyde).
-
Solvent: Absolute Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (optional, for steric hindrance).
Step-by-Step Synthesis (Standard Scale: 5 mmol)
Step 1: Precursor Solubilization Dissolve 5 mmol (approx. 0.66 g) of TAM in 20 mL of absolute methanol.
-
Note: TAM is viscous/hygroscopic. Weigh rapidly to avoid water uptake which hydrolyzes the imine product.
Step 2: Aldehyde Addition In a separate dropping funnel, dissolve 15 mmol (1.83 g, 3 equivalents) of salicylaldehyde in 15 mL of methanol.
-
Critical Control: Add the aldehyde solution dropwise to the stirring amine solution over 15 minutes. A rapid color change to bright yellow/orange indicates imine formation.
Step 3: Reflux & Equilibrium Shift Heat the mixture to reflux (65°C) for 3–4 hours.
-
Optimization: If the ligand does not precipitate, add a few drops of glacial acetic acid to catalyze the dehydration.
Step 4: Isolation & Purification
-
Cool the solution to room temperature, then refrigerate at 4°C overnight.
-
Filter the resulting yellow crystalline solid.[1]
-
Wash: Rinse with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aldehyde.
-
Dry: Vacuum dry over
or silica gel.
Characterization & Validation
To ensure the integrity of the ligand, compare your results against these standard parameters.
Table 1: Spectroscopic Validation Data
| Technique | Parameter | Expected Value | Interpretation |
| FT-IR | 1615–1640 cm⁻¹ | Strong Band. Confirms imine formation.[2] | |
| FT-IR | Absent | Disappearance confirms full condensation of primary amines.[3] | |
| FT-IR | 3200–3400 cm⁻¹ | Broad band from the pendant alcohol and phenolic OH. | |
| ¹H NMR | Imine -CH=N- | 8.2 – 8.5 ppm | Singlet. Diagnostic peak for Schiff bases. |
| ¹H NMR | Phenolic -OH | 12.0 – 13.5 ppm | Downfield singlet (hydrogen bonded). |
| Solubility | Solvents | DMSO, DMF, CHCl₃ | Insoluble in water/ether.[4] |
Metal Complexation Workflow (Application Context)
Once the ligand (
Figure 2: General workflow for metallating the TAM-derived ligand.
Protocol for Ln(III) Complexation:
-
Dissolve Ligand (1 eq) in Methanol.
-
Add Metal Nitrate (1 eq) in Methanol.
-
Add Triethylamine (3 eq) to deprotonate the phenolic oxygens.
-
Reflux for 2 hours. The product often precipitates immediately.
Troubleshooting & Optimization
-
Issue: Oily Product.
-
Cause: Incomplete condensation or presence of water.
-
Fix: Recrystallize from a Methanol/Ether mixture (1:1). Use a Dean-Stark trap during synthesis to physically remove water if using high-boiling solvents (Toluene).
-
-
Issue: Hydrolysis.
-
Cause: Schiff bases are hydrolytically unstable in acidic aqueous media.
-
Fix: Store ligands in a desiccator. Perform metal complexation immediately after ligand isolation if possible.
-
References
-
Salehzadeh, S., et al. (2006). "Synthesis and Characterization of Two New Asymmetrical Potentially Heptadentate (N4O3) Tripodal Schiff Base Ligands." Asian Journal of Chemistry.
-
Keypour, H., et al. (2002).[5] "Synthesis of Two Potentially Heptadentate (N4O3) Schiff-base Ligands Derived from Condensation of Tris(3-aminopropyl)-amine and Salicylaldehyde." Molecules.
-
PubChem. (2025).[6] "3-Amino-2,2-bis(aminomethyl)propan-1-ol Compound Summary." National Library of Medicine.
-
Gou, S., et al. (1996).[7] "Synthesis and characterization of a series of tripodal transition metal complexes." Inorganic Chemistry.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Surface Engineering of Metal-Organic Frameworks with 3-Amino-2,2-bis(aminomethyl)propan-1-ol (TAM)
Executive Summary
This guide details the protocols for utilizing 3-Amino-2,2-bis(aminomethyl)propan-1-ol (commonly referred to as TAM or Hytame ) to functionalize Metal-Organic Frameworks (MOFs). Unlike simple linear diamines, TAM features a tripodal amine architecture (
Key Applications:
-
Drug Delivery: The pendant hydroxyl group increases hydrophilicity and provides a unique conjugation site for prodrug esterification, while the amines facilitate hydrogen bonding with payload molecules (e.g., Doxorubicin, 5-FU).
-
CO₂ Capture: The high density of primary amines (3 per molecule) significantly enhances low-pressure CO₂ uptake via chemisorption.
-
Catalysis: The tripodal amine "claw" can stabilize secondary metal sites or act as a basic catalytic center.
Scientific Rationale & Mechanism
The "Anchor-and-Hook" Mechanism
The efficacy of TAM in MOF synthesis lies in its steric geometry. Standard linear amines (e.g., ethylenediamine) often cross-link pore entrances, blocking internal surface area. TAM’s tetrahedral geometry allows it to act as a surface-terminating ligand rather than a cross-linker.
-
The Anchor (Amines): The three primary amine groups can chelate to Open Metal Sites (OMS) on MOF nodes (e.g., Cr(III), Cu(II), Zr(IV)) or form multiple amide bonds with pendant carboxylates.
-
The Hook (Hydroxyl): The single hydroxyl group remains uncoordinated and sterically accessible, pointing into the pore void. This creates a "biomimetic" buffer-like environment similar to Tris buffer, enhancing biocompatibility.
Comparison with Standard Linkers
| Feature | Ethylenediamine (EDA) | TAM (Hytame) | Benefit of TAM |
| Geometry | Linear (2-point) | Tetrahedral (4-point) | Prevents pore blocking; higher steric control. |
| Functionality | 2 x Primary Amines | 3 x Amines + 1 x Hydroxyl | Dual-functionality (Base + H-bond donor). |
| Binding Mode | Bridging or Chelating | Tripodal Chelation (Claw) | Higher stability on Open Metal Sites (OMS). |
| Hydrophilicity | Moderate | High | Improved wettability for biological fluids. |
Experimental Protocols
Protocol A: Direct Grafting onto Open Metal Sites (OMS)
Target MOF: MIL-101(Cr) or HKUST-1 (Cu-BTC)
Mechanism: Lewis acid-base coordination (Amine
Reagents:
-
MOF Support: Activated MIL-101(Cr) (dehydrated).
-
Ligand: 3-Amino-2,2-bis(aminomethyl)propan-1-ol (TAM).
-
Solvent: Anhydrous Toluene (for high temp) or Ethanol (for milder conditions).
Step-by-Step Methodology:
-
Activation (Critical):
-
Heat 200 mg of MIL-101(Cr) at 150°C under vacuum (
Torr) for 12 hours. -
Why: This removes coordinated water molecules from the Cr(III) trimers, creating the Open Metal Sites (OMS) required for TAM binding.
-
-
Ligand Solution Preparation:
-
Dissolve 150 mg of TAM (approx. 1.1 mmol) in 20 mL of anhydrous toluene.
-
Note: TAM is viscous; ensure complete dissolution by mild sonication.
-
-
Grafting Reaction:
-
Suspend the activated MOF in the ligand solution under an inert atmosphere (
). -
Reflux at 110°C for 12 hours .
-
Mechanism: The amines displace the labile solvent molecules at the Cr(III) sites. The tripodal nature suggests a potential fac-coordination or bridging mode, locking the ligand in place.
-
-
Washing & Purification:
-
Centrifuge the hot mixture (6000 rpm, 10 min) and decant the supernatant.
-
Resuspend in fresh ethanol and reflux for 2 hours. Repeat 3 times.
-
Validation: This step is crucial to remove physically adsorbed TAM. Only chemically coordinated ligands will remain after aggressive washing.
-
-
Drying:
-
Dry the powder at 80°C under vacuum for 24 hours.
-
Protocol B: Covalent Tethering via Amide Coupling
Target MOF: UiO-66-COOH (Zirconium MOF with pendant carboxyl groups) Mechanism: EDC/NHS mediated Amide Bond formation.
Step-by-Step Methodology:
-
Carboxyl Activation:
-
Disperse 100 mg of UiO-66-COOH in 10 mL of dry DMF.
-
Add EDC·HCl (1.5 eq relative to -COOH) and NHS (1.5 eq).
-
Stir at Room Temperature (RT) for 4 hours to form the reactive NHS-ester intermediate.
-
-
Ligand Addition:
-
Add TAM (2.0 eq) dissolved in 5 mL DMF to the activated MOF suspension.
-
Add Triethylamine (TEA) (1.0 eq) to act as a proton scavenger.
-
-
Coupling Reaction:
-
Stir at 60°C for 24 hours.
-
Why: Mild heating promotes the nucleophilic attack of the TAM amine on the NHS-ester without degrading the MOF framework.
-
-
Work-up:
-
Wash with DMF (x3) and Methanol (x3) via centrifugation.
-
Soak in Methanol for 24 hours (Soxhlet extraction preferred) to remove urea byproducts.
-
Visualization of Workflows
Figure 1: Dual-pathway strategy for functionalizing MOFs with TAM. Route A utilizes coordination chemistry on open metal sites, while Route B utilizes covalent amide coupling.
Characterization & Validation
To ensure the protocol was successful, the following data profile must be generated:
| Technique | Expected Observation (Success Criteria) | Mechanistic Insight |
| FTIR Spectroscopy | New broad band at 3300-3500 cm⁻¹ (-OH). Appearance of C-N stretch at 1000-1200 cm⁻¹ . | Confirms presence of the aliphatic alcohol and amine backbone. |
| N₂ Isotherms (BET) | Reduction in Surface Area (approx. 20-40% drop) and Pore Volume. | Confirms ligand is inside the pores, not just on the outer surface. |
| TGA | Additional weight loss step between 250°C - 350°C (decomposition of aliphatic amine). | Quantifies the loading percentage of TAM (wt%). |
| PXRD | Retention of major Bragg peaks; slight intensity changes. | Confirms the MOF framework did not collapse during functionalization. |
| Elemental Analysis | Increase in N% content (approx 2-5 wt% increase). | Direct quantification of amine grafting density. |
Troubleshooting & Expert Tips
-
Ligand Solubility: TAM is highly polar. If using Toluene (Route A), the ligand may form an emulsion. Tip: Use a co-solvent mixture of Toluene:Ethanol (9:1) to improve solubility while maintaining the reflux temperature needed for grafting.
-
Pore Blocking: If the BET surface area drops by >60%, the ligand is blocking the pore windows. Tip: Reduce the reaction concentration of TAM or reduce the reaction time to 4 hours to limit functionalization to the near-surface region (ideal for drug gating).
-
Leaching: For drug delivery applications, ensure the TAM is not leaching out. Test: Incubate the functionalized MOF in PBS buffer at 37°C for 24h and analyze the supernatant via LC-MS for free TAM. Route B (Covalent) is recommended if leaching is observed in Route A.
References
-
Coordination Chemistry of Hytame: Bernhardt, P. V., et al. "Reactions between the tripodal hydroxytriamine, 2,2-bis(aminomethyl)-3-aminopropan-1-ol, 'hytame', and the isomeric pyridine aldehydes." Dalton Transactions, 2012. Link
-
Amine Grafting on MIL-101: Hwang, Y. K., et al. "Amine-Grafting on Coordinatively Unsaturated Metal Centers of MOFs: Consequences for Catalysis and Adsorption." Angewandte Chemie Int. Ed., 2008.[1] Link
-
Post-Synthetic Modification Review: Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews, 2012. Link
-
UiO-66 Functionalization: Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 2010. Link
-
TAM Ligand Properties: PubChem Compound Summary for CID 10877163, 3-Amino-2,2-bis(aminomethyl)propan-1-ol. Link
Sources
Application Note: High-Affinity Chelation Protocols for Transition Metals using 3-Amino-2,2-bis(aminomethyl)propan-1-ol (Hytame)
Part 1: Executive Summary & Mechanistic Insight
The Molecule: "Hytame"
The ligand 3-Amino-2,2-bis(aminomethyl)propan-1-ol , commonly referred to in coordination chemistry literature as Hytame (or tris(aminomethyl)methanol), represents a premier class of tripodal tetradentate ligands .[1] Structurally derived from a neopentyl framework, it features three primary amine donors (
Key Chemical Attributes:
-
Formula:
-
Molecular Weight: 133.19 g/mol (Free base)
-
Donor Set:
(Potentially if the alcohol remains uncoordinated). -
Topology:
symmetric tripod.[2]
The "Tripodal Effect" in Chelation
Unlike linear polyamines (e.g., spermine), Hytame pre-organizes the three nitrogen donors into a "face-capping" geometry. When a transition metal (Cu, Zn, Ni, Co) approaches, the ligand captures it in a facial (
This creates a thermodynamic "chelate effect" enhanced by the rigid neopentyl backbone, resulting in complexes with:
-
High Thermodynamic Stability: Log K values typically exceeding 10–15 for divalent metals.[2]
-
Kinetic Inertness: The rigid cage prevents rapid ligand exchange, crucial for radiopharmaceuticals (e.g.,
) or in vivo stability. -
Bifunctionality: The pendant hydroxyl group (
) points away from the metal center in many geometries, serving as an orthogonal handle for bioconjugation to peptides or antibodies without disrupting the metal binding site.
Part 2: Experimental Protocols
Protocol A: Preparation of Ligand Stock Solution
Note: Hytame is often supplied as a trihydrochloride salt (
Reagents:
-
Hytame
(Solid) -
Milli-Q Water (18.2 MΩ)
-
0.1 M NaOH (Carbonate-free)
-
Argon or Nitrogen gas
Procedure:
-
Dissolution: Weigh 100 mg of Hytame
and dissolve in 10 mL of degassed Milli-Q water to create a ~40 mM stock. -
De-acidification (In-situ): The stock is highly acidic (
). Do not store the free base in solution for long periods as it absorbs to form carbamates.-
Critical Step: Only neutralize the specific aliquot required for the experiment immediately prior to metal addition.
-
-
Validation: Check pH. The target range for metal coordination is typically pH 7.0–8.5 .[2]
Protocol B: Chelation of Copper(II) and Zinc(II)
This protocol describes the synthesis of the
Materials:
-
or
-
Hytame Stock Solution (Protocol A)
-
Methanol (HPLC Grade)
-
0.1 M NaOH
Step-by-Step Methodology:
-
Stoichiometry Calculation: Calculate a 1:1.1 molar ratio of Metal:Ligand. A slight excess of ligand ensures complete sequestration of free metal ions, which are toxic in biological assays.
-
Mixing:
-
Dissolve 0.1 mmol of metal salt in 2 mL water/methanol (1:1 v/v).
-
Add 0.11 mmol of Hytame stock solution.
-
Observation: For Cu(II), the solution will shift from pale blue to a deep royal blue/violet , indicative of the
chromophore.
-
-
pH Adjustment (The Thermodynamic Lock):
-
The initial mixture will be acidic.
-
Dropwise add 0.1 M NaOH while monitoring pH.
-
Target pH: 7.5 – 8.0.
-
Mechanism: Deprotonation of the ammonium groups (
) drives the equilibrium toward the metal complex.
-
-
Incubation:
-
Heat at 50°C for 30 minutes .
-
Why? While coordination is fast, the rigid backbone requires thermal energy to overcome the activation barrier for the perfect
-octahedral or square-pyramidal fit.
-
-
Purification (Optional for Screening):
-
For solid isolation: Add 10 volumes of cold diethyl ether or ethanol to precipitate the complex.
-
Centrifuge (4000 rpm, 10 min) and wash the pellet with cold ethanol.
-
Protocol C: Bioconjugation Activation (The -OH Handle)
To use Hytame as a Bifunctional Chelator (BFC), the hydroxyl group must be activated.
Workflow:
-
Succinylation: React Hytame (free base) with Succinic Anhydride in DMF.
-
Result: Converts
to (Carboxyl handle). -
NHS-Ester Formation: React the new carboxyl group with EDC/NHS.
-
Conjugation: React the NHS-ester with the N-terminus of a peptide.[2]
Part 3: Visualization & Data[2]
Coordination Workflow Diagram
The following diagram illustrates the logical flow from ligand precursor to the final metallated bioconjugate.
Caption: Workflow for converting Hytame precursor into a metallated bioconjugate. Yellow indicates ligand activation; Blue indicates the final stable complex.
Stability & Characterization Data
The following table summarizes expected physicochemical properties for validation.
| Parameter | Cu(II)-Hytame | Zn(II)-Hytame | Validation Method |
| Color | Deep Blue/Violet | Colorless | Visual / UV-Vis |
| 590–620 nm | N/A ( | UV-Vis Spectroscopy | |
| Geometry | Distorted Sq. Pyramidal | Distorted Tetrahedral | X-Ray / EPR |
| Stoichiometry | 1:1 | 1:1 | Job's Plot / MS |
| Stability (log K) | ~14–16 (Est.) | ~11–13 (Est.)[2] | Potentiometric Titration |
Part 4: References
-
Bernhardt, P. V., et al. (2012). "3-Amino-2,2-bis(aminomethyl)propan-1-ol, hytame: Synthesis and Coordination Chemistry." Dalton Transactions. (Detailed synthesis of the ligand and Cu/Ni complexes).
-
Geue, R. J., et al. (1984). "Polyamine Ligands and their Metal Complexes." Australian Journal of Chemistry. (Foundational work on pentaerythritol-derived amines).
-
Comba, P., et al. (2013). "Coordination Chemistry of Tripodal Ligands." Reviews in Inorganic Chemistry. (Mechanistic insight into the 'tripodal effect').
-
PubChem. (2025).[2][3] "3-Amino-2,2-bis(aminomethyl)propan-1-ol Compound Summary." National Library of Medicine.
Sources
Application Note & Protocol Guide: Selective Esterification of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Abstract
This document provides a comprehensive technical guide for the selective esterification of the primary hydroxyl group in 3-Amino-2,2-bis(aminomethyl)propan-1-ol (ABAPO). Given the presence of three primary amine functionalities, which are intrinsically more nucleophilic than the primary alcohol, achieving chemoselective O-acylation presents a significant synthetic challenge. This guide details two primary strategic approaches: direct O-acylation under acidic conditions that render the amines non-nucleophilic, and a protection-based strategy involving the transient masking of the amine groups. We provide detailed, step-by-step protocols, discuss the mechanistic rationale behind procedural choices, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific application.
Introduction and Strategic Overview
3-Amino-2,2-bis(aminomethyl)propan-1-ol, hereafter referred to as ABAPO, is a polyfunctional building block of significant interest in materials science, drug delivery, and as a scaffold in medicinal chemistry. Its unique structure, featuring a central quaternary carbon, a primary hydroxyl group, and three primary amino groups, allows for the development of complex, highly functionalized molecules.
The esterification of the hydroxyl moiety is a key transformation for introducing a wide variety of functional groups. However, the synthetic challenge lies in the inherent competition between O-acylation and N-acylation. Primary amines are generally stronger nucleophiles than primary alcohols. Therefore, standard esterification conditions will preferentially lead to the formation of amides, a thermodynamically more stable product, resulting in a complex mixture of N-acylated and potentially O-acylated species.
To overcome this, a deliberate strategy must be employed to favor the desired O-esterification. This guide will focus on two robust and field-proven methodologies:
-
Strategy A: Direct Chemoselective O-Acylation via in-situ Amine Protonation. By conducting the reaction in a strongly acidic medium, the amine groups are protonated to form non-nucleophilic ammonium salts. This leaves the hydroxyl group as the sole available nucleophile to react with the acylating agent.[1][2]
-
Strategy B: Amine Protection-Esterification-Deprotection Sequence. This classic approach involves temporarily "masking" the reactive amino groups with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group.[3][4] Once the amines are protected, standard esterification can be performed on the hydroxyl group, followed by the quantitative removal of the protecting groups.
Visualization 1: The Chemoselectivity Challenge
The core synthetic problem is directing the acylating agent (R-CO-X) to the less nucleophilic hydroxyl group over the three highly nucleophilic amino groups.
Caption: Competing reaction pathways for the acylation of ABAPO.
Protocol I: Direct O-Acylation under Acidic Conditions
This method is highly efficient and atom-economical, avoiding the extra steps of protection and deprotection. The principle relies on suppressing the nucleophilicity of the amino groups by converting them to their ammonium salt form in a strong acid, which can also serve as the reaction solvent.[1][2]
Mechanistic Rationale
In a strongly acidic environment (e.g., trifluoroacetic acid or HCl-saturated acetic acid), the lone pairs on the nitrogen atoms of the three primary amines are protonated. This renders them positively charged and electronically incapable of acting as nucleophiles. The hydroxyl oxygen is also protonated to some extent, but it remains significantly more nucleophilic than the protonated amines, allowing for selective attack on the activated acylating agent.
Visualization 2: Mechanism of Acid-Mediated O-Acylation
Caption: Simplified mechanism for selective O-acylation under acidic conditions.
Experimental Protocol
Materials:
-
3-Amino-2,2-bis(aminomethyl)propan-1-ol (ABAPO)
-
Acyl Chloride or Carboxylic Anhydride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 - 1.5 equivalents)
-
Trifluoroacetic Acid (TFA), reaction grade
-
Diethyl Ether (Et₂O), anhydrous
-
Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Drying tube (CaCl₂)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve ABAPO (1.0 eq) in cold (0 °C) trifluoroacetic acid. Use sufficient TFA to fully dissolve the starting material (approx. 5-10 mL per gram of ABAPO). Stir until a clear solution is formed.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C using an ice bath, slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with a saturated NaHCO₃ solution, and extracting with a suitable organic solvent.
-
Product Precipitation: Once the reaction is complete, cool the reaction mixture again in an ice bath. Slowly add cold, anhydrous diethyl ether with vigorous stirring until a white precipitate forms. The product, as its trifluoroacetate salt, is typically insoluble in ether.
-
Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold diethyl ether to remove excess TFA and unreacted acylating agent.
-
Drying and Characterization: Dry the white solid under high vacuum. The product is the O-acylated ester as a tri-trifluoroacetate salt. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
(Optional) Free-Basing: If the non-salt form is required, the product can be dissolved in a minimal amount of water and treated with a base such as aqueous triethylamine (Et₃N) or a suitable ion-exchange resin until the pH is >10.[2] The free base can then be extracted with an organic solvent or isolated as required.
Protocol II: N-Protection, Esterification, and Deprotection
This strategy offers broad compatibility with various esterification conditions that would otherwise be incompatible with free amines. The tert-butyloxycarbonyl (Boc) group is ideal due to its ease of installation and its clean, acid-labile removal.[5]
Strategic Workflow
The process involves three distinct synthetic operations: protecting the three amino groups, esterifying the hydroxyl group, and finally, removing the protecting groups to yield the desired product.
Visualization 3: N-Protection Strategy Workflow
Caption: Workflow for the amine protection-based esterification strategy.
Experimental Protocols
Step A: N-Protection of ABAPO with Boc Anhydride
Materials:
-
ABAPO
-
Di-tert-butyl dicarbonate (Boc₂O) (3.3 - 3.5 equivalents)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
-
Solvent: Dioxane/Water mixture or Tetrahydrofuran (THF)[6]
-
Ethyl Acetate (EtOAc)
-
Brine solution
Procedure:
-
Dissolve ABAPO (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH. Cool the solution to 0 °C.
-
Dissolve Boc₂O (3.3 eq) in a minimal amount of dioxane and add it dropwise to the ABAPO solution while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Remove the organic solvent (dioxane) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Tri-Boc-ABAPO, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step B: Esterification of Tri-Boc-ABAPO
(This example uses Steglich esterification; other methods like using acyl halides with a base are also applicable.)
Materials:
-
Tri-Boc-ABAPO (from Step A)
-
Carboxylic Acid (R-COOH) (1.2 - 1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Tri-Boc-ABAPO (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
A white precipitate (dicyclohexylurea, DCU) will form. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the DCU precipitate and wash it with DCM.
-
Concentrate the filtrate. The crude product can be purified by flash chromatography to yield the pure O-Acyl-Tri-Boc-ABAPO.
Step C: Boc Deprotection
Materials:
-
O-Acyl-Tri-Boc-ABAPO (from Step B)
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl Ether (Et₂O)
Procedure:
-
Dissolve the protected ester from Step B in DCM (or use no solvent if using 4M HCl in Dioxane).
-
Add an excess of TFA (typically in a 1:1 v/v ratio with DCM) or the 4M HCl in Dioxane solution.[4][5]
-
Stir the solution at room temperature for 1-3 hours. Effervescence (CO₂ evolution) will be observed.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting crude product is the desired ester as a salt (trifluoroacetate or hydrochloride). It can be precipitated or triturated with cold diethyl ether to obtain a pure solid.
Comparative Analysis of Strategies
All quantitative data should be summarized for easy comparison. The choice between the two strategies depends on the specific acyl group being introduced, scale, and available resources.
| Parameter | Protocol I: Direct Acidic Acylation | Protocol II: N-Protection Strategy |
| Number of Steps | 1 (plus optional free-basing) | 3 |
| Atom Economy | High | Low |
| Reagent Compatibility | Limited to acid-stable acylating agents and products. | Broad; compatible with most esterification methods. |
| Typical Yields | Good to Excellent | Good to Excellent (over 3 steps) |
| Workup/Purification | Simple precipitation and washing. | Requires multiple extractions and chromatography steps. |
| Cost & Time | Lower & Faster | Higher & Slower |
| Key Advantage | Simplicity and efficiency. | Versatility and predictability. |
| Key Disadvantage | Harsh acidic conditions may not be suitable for sensitive substrates. | Labor-intensive and generates more waste. |
Troubleshooting
| Issue Observed | Possible Cause(s) | Suggested Solution(s) |
| Low or no O-acylation (Protocol I) | Insufficiently acidic conditions; Deactivated acylating agent. | Ensure the use of a strong, anhydrous acid (e.g., TFA). Use a more reactive acylating agent (acyl chloride > anhydride > carboxylic acid). |
| N-acylation detected (Protocol I) | Insufficient protonation of amines. | Increase the acid concentration or switch to a stronger acid system. Ensure the reaction is conducted at a low temperature initially. |
| Incomplete Boc protection (Protocol II) | Insufficient Boc₂O; Incorrect pH or solvent system. | Use a slight excess of Boc₂O (e.g., 1.1 eq per amine). Ensure the pH is basic and the solvent system facilitates the reaction. |
| Incomplete deprotection (Protocol II) | Insufficient acid or reaction time. | Increase the concentration of TFA/HCl or extend the reaction time. Monitor carefully by TLC/LC-MS. |
| Product is an intractable oil | Product may be hygroscopic or amorphous. | Attempt to form a different salt (e.g., HCl, HBr). Try precipitation from a different solvent system or purification via reverse-phase chromatography. |
References
-
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Source: Forsvarets forskningsinstitutt (FFI) URL: [Link]
-
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Source: PMC (PubMed Central) URL: [Link]
-
Title: Reported O‐selective acylation of amino alcohols without protecting the... Source: ResearchGate URL: [Link]
-
Title: Protecting Groups in Organic Synthesis. Source: ChemTalk URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry URL: [Link]
-
Title: Amine Protection / Deprotection. Source: Fisher Scientific URL: [Link]
-
Title: Boc Protecting Group for Amines. Source: Chemistry Steps URL: [Link]
-
Title: Enzymes catalyzed esterification of N-protected... Source: Biotechnology Letters - Ovid URL: [Link]
-
Title: (PDF) Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. Source: ResearchGate URL: [Link]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [ffi.no]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Lab Reporter [fishersci.co.uk]
Bioconjugation techniques involving 3-Amino-2,2-bis(aminomethyl)propan-1-ol linkers
Application Note: High-Efficiency Multivalent Bioconjugation using Tripodal 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Executive Summary
This guide details the protocols for utilizing 3-Amino-2,2-bis(aminomethyl)propan-1-ol (also known as Tris(aminomethyl)methanol or TAM) as a high-density, tetra-functional scaffold in bioconjugation. Unlike linear linkers that offer a 1:1 drug-to-antibody ratio (DAR), this compact neopentyl-core scaffold enables a 1:3 branching strategy .
By exploiting the nucleophilic hierarchy between its three primary amines (
Strategic Overview & Mechanism
The core advantage of this molecule is its asymmetric tetra-functionality . The chemical orthogonality between the amine "arms" and the hydroxyl "anchor" allows for a stepwise assembly of complex conjugates without the need for extensive protecting group chemistry, provided the correct pH and reagent order are maintained.
The "3+1" Conjugation Strategy
-
Zone A (The Arms): Three primary amines. High nucleophilicity (
). These are functionalized first with the payload (drug/dye) using NHS-ester chemistry at pH 7–8. -
Zone B (The Anchor): One primary alcohol. Lower nucleophilicity. This remains unreactive during amine loading but is subsequently activated (e.g., via Disuccinimidyl Carbonate) to attach the entire complex to a biomolecule.
Figure 1: The logical flow of the "3+1" conjugation strategy utilizing the differential reactivity of amines and alcohols.
Experimental Protocols
Materials & Reagents Table
| Reagent | Purpose | Recommended Grade |
| 3-Amino-2,2-bis(aminomethyl)propan-1-ol | Scaffold | >95% Purity (HCl salt preferred for storage) |
| Payload-NHS Ester | Drug/Dye | Anhydrous, stored at -20°C |
| DSC (N,N'-Disuccinimidyl carbonate) | OH Activator | High Purity, Moisture Sensitive |
| Triethylamine (TEA) | Base | Anhydrous |
| Anhydrous DMSO/DMF | Solvent | <50 ppm water |
| Antibody (mAb) | Carrier | >5 mg/mL in PBS (amine-free) |
Protocol A: Synthesis of the Trivalent "Warhead"
Objective: Attach 3 payload molecules to the amine arms while leaving the OH group free.
Mechanism: At pH 7.5–8.5, primary amines react rapidly with NHS esters. The hydroxyl group is protonated and non-nucleophilic under these conditions, ensuring site selectivity.
-
Preparation:
-
Dissolve 10 µmol of 3-Amino-2,2-bis(aminomethyl)propan-1-ol (HCl salt) in 500 µL of anhydrous DMSO.
-
Add 40 µmol (4 eq) of Triethylamine (TEA) to neutralize the HCl salt.
-
-
Coupling:
-
Dissolve 33 µmol (3.3 eq) of Payload-NHS ester (e.g., AF488-NHS or Drug-Linker-NHS) in 500 µL anhydrous DMSO.
-
Add the Payload solution dropwise to the Scaffold solution while vortexing.
-
Incubate for 2 hours at Room Temperature (RT) in the dark.
-
-
Purification (Critical):
-
Option 1 (Hydrophobic Payloads): Precipitate the construct using cold Ethyl Acetate or Diethyl Ether. Centrifuge (10,000 x g, 10 min) and wash the pellet 2x.
-
Option 2 (Hydrophilic Payloads): Purify via Semi-Prep HPLC (C18 column) or Flash Chromatography.
-
Validation: Verify mono-hydroxyl species via LC-MS. (Mass = Scaffold + 3xPayload - 3xNHS).
-
Protocol B: Activation of the Anchor (The DSC Method)
Objective: Convert the single hydroxyl group into a reactive Succinimidyl Carbonate (SC).
Why DSC? Disuccinimidyl Carbonate (DSC) is superior to Phosgene or CDI for this application because it yields a stable, isolatable NHS-carbonate intermediate that reacts specifically with lysine residues on antibodies.
-
Reaction:
-
Monitoring:
-
Monitor via TLC or LC-MS.[2] The hydroxyl peak will disappear, and a new peak (+141 Da mass shift for the succinimidyl carbonyl group) will appear.
-
-
Work-up:
-
Precipitate with cold ether (if applicable) or use immediately. The NHS-carbonate intermediate is hydrolytically unstable; store desiccated at -20°C if not using immediately.
-
Protocol C: Conjugation to Antibody
Objective: Attach the activated Trivalent Warhead to the antibody.
-
Buffer Exchange:
-
Ensure the antibody is in PBS, pH 7.4 or Borate Buffer, pH 8.0 . Crucial: Remove all Tris or Glycine.
-
-
Conjugation:
-
Dissolve the Activated Warhead in dry DMSO.
-
Add to the antibody solution. Recommended molar excess: 5–10 fold over antibody (aiming for a final DAR of ~3–6 warheads, which equals 9–18 drugs).
-
Final organic solvent concentration should be <10% (v/v).
-
Incubate for 1 hour at RT or 4 hours at 4°C.
-
-
Quenching & Purification:
-
Quench with 1M Glycine (pH 8.0) for 15 minutes.
-
Purify via Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 or Superdex 200) or extensive dialysis against PBS.
-
Technical Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Gelation/Precipitation | Crosslinking during Protocol B | Ensure all 3 amines are fully reacted in Protocol A. Any free amine will react with DSC and crosslink molecules. |
| Low Conjugation Yield | Hydrolysis of NHS-Carbonate | DSC-activated alcohols are more sensitive to hydrolysis than standard NHS esters. Use anhydrous buffers and work quickly. |
| Aggregation of ADC | Hydrophobicity of Payload | The neopentyl core is compact. If attaching 3 hydrophobic drugs, add a PEG spacer (PEG4) between the amine and the drug. |
Diagrammatic Workflow
Figure 2: Step-by-step synthetic workflow for creating high-DAR conjugates.
References
-
Ghosh, A. K., et al. (1992). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.[3] Tetrahedron Letters, 33(20), 2781-2784. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets (Amines/Hydroxyls). Link
-
PubChem. (2025).[4] Compound Summary: 3-Amino-2,2-bis(aminomethyl)propan-1-ol.[4][5] National Library of Medicine. Link
-
Deng, X., et al. (2011). Efficient Orthogonal Bioconjugation of Dendrimers.[6] Proceedings of the National Academy of Sciences. Link
-
BenchChem. (2025).[2] N,N'-Disuccinimidyl Carbonate (DSC) Reaction Protocols.[1][2][3]Link
Sources
- 1. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 120844-28-2|3-Amino-2,2-bis(aminomethyl)propan-1-ol| Ambeed [ambeed.com]
- 6. Efficient orthogonal bioconjugation of dendrimers for synthesis of bioactive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Welcome to the dedicated technical support resource for the synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this highly functionalized amino alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success and improve final product yield and purity.
Introduction to the Synthesis
The synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol, a tripodal triamine with a primary alcohol, presents unique challenges due to its high density of functional groups. While not as extensively documented as simpler amino alcohols, a robust and logical synthetic approach can be adapted from the well-established synthesis of Tris(hydroxymethyl)aminomethane (TRIS).[1][2][3] This strategy involves a base-catalyzed Henry condensation of a nitroalkanol with formaldehyde, followed by the reduction of the resulting nitro group to a primary amine.
This guide will focus on a proposed two-step synthesis:
-
Step 1: Henry Condensation. Reaction of 3-nitro-1-propanol with an excess of formaldehyde in the presence of a base to form 3-Nitro-2,2-bis(hydroxymethyl)propan-1-ol.
-
Step 2: Reduction. Catalytic hydrogenation of the nitro-triol intermediate to the desired 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
This approach is cost-effective and utilizes readily available starting materials. However, careful control of reaction conditions is paramount to achieving high yields and minimizing side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Issue 1: Low Yield in the Henry Condensation Step
A low yield of the nitro-triol intermediate is a common hurdle. This can manifest as unreacted starting material or the formation of a complex mixture of byproducts.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Base: The base is catalytic and essential for the deprotonation of the nitroalkane. Ensure the correct stoichiometry of a suitable base (e.g., an alkali metal hydroxide or carbonate) is used.
-
Low Reaction Temperature: The Henry reaction may be sluggish at low temperatures. A moderate increase in temperature can improve the reaction rate, but be cautious of side reactions.
-
Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has reached completion.
-
-
Side Reactions:
-
Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde can disproportionate to methanol and formate. This is more prevalent at higher temperatures. Maintain a controlled temperature, typically below 50-60°C.[1]
-
Polymerization of Formaldehyde: Ensure the formaldehyde solution is of good quality and properly stored to prevent polymerization.
-
Retro-Henry Reaction: This equilibrium reaction can be shifted towards the product by using an excess of formaldehyde.
-
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Formaldehyde:3-nitro-1-propanol) | 3:1 to 4:1 | Drives the reaction to completion and minimizes retro-Henry reaction. |
| Base | Catalytic amount (e.g., NaOH, K₂CO₃) | Sufficient to deprotonate the nitroalkane without promoting excessive side reactions. |
| Temperature | 40-60°C | Balances reaction rate with minimizing the Cannizzaro reaction.[1] |
| Solvent | Water or a protic solvent like methanol | Solubilizes reactants and facilitates the reaction. |
Issue 2: Difficulties in the Reduction of the Nitro Group
The reduction of the nitro-triol to the final product can be challenging, with potential for incomplete conversion or catalyst poisoning.
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Catalyst Poisoning: The crude nitro-triol may contain impurities that poison the catalyst (e.g., Raney Nickel, Palladium on Carbon). Purifying the intermediate before reduction can improve catalyst performance.
-
Improper Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. Use a sufficient catalyst loading.
-
-
Incomplete Reduction:
-
Insufficient Hydrogen Pressure: The reduction is typically carried out under a positive pressure of hydrogen. Ensure the pressure is maintained throughout the reaction.
-
Inadequate Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. A moderate increase in temperature or an extension of the reaction time may be necessary.
-
-
Side Reactions:
-
Hydrogenolysis of the C-N bond: While less common for aliphatic nitro compounds, aggressive reaction conditions could potentially lead to cleavage of the newly formed amine.
-
Issue 3: Product Isolation and Purification Challenges
The high polarity and multiple amine functionalities of 3-Amino-2,2-bis(aminomethyl)propan-1-ol can make its isolation and purification from the reaction mixture difficult.
Possible Causes and Solutions:
-
High Water Solubility: The product is expected to be highly soluble in water, making extraction with organic solvents inefficient.
-
Solution: After reduction, if the reaction is performed in a protic solvent, the solvent can be removed under reduced pressure. The product can then be purified by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).
-
-
Formation of Carbonates: The free amine is basic and can absorb carbon dioxide from the air to form carbonate salts.
-
Solution: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
-
Complexation with Metal Ions: The polyamine structure can chelate metal ions from the catalyst.
-
Solution: Thorough filtration to remove all traces of the heterogeneous catalyst is crucial. Treatment with a chelating agent during workup may also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
The Henry condensation is arguably the most critical step. The careful control of stoichiometry, temperature, and base concentration is essential to maximize the yield of the nitro-triol intermediate and minimize side reactions.
Q2: What analytical techniques are recommended for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC): A simple and effective method for monitoring the disappearance of starting materials and the appearance of products. Due to the high polarity of the compounds, a polar mobile phase (e.g., dichloromethane/methanol/ammonia) may be required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the intermediate and the final product.
Q3: What are the key safety considerations for this synthesis?
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitroalkanes: Are energetic materials and should be handled with care, avoiding high temperatures and pressures.
-
Catalytic Hydrogenation: This is a potentially hazardous procedure that should only be performed by trained personnel in appropriate high-pressure equipment. Ensure the system is properly purged to remove all oxygen before introducing hydrogen.
-
Raney Nickel: Is pyrophoric and must be handled as a slurry in water or another solvent at all times.
Q4: Can I use a different reducing agent instead of catalytic hydrogenation?
While catalytic hydrogenation is a common and effective method for nitro group reduction, other reagents such as tin(II) chloride in hydrochloric acid or iron in acetic acid could be explored. However, the workup for these methods can be more complex, and they may introduce metal impurities into the final product.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-2,2-bis(hydroxymethyl)propan-1-ol
-
To a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 3-nitro-1-propanol (1 equivalent) and water.
-
Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.1 equivalents).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde (3-4 equivalents) via the addition funnel, maintaining the internal temperature below 50°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
The aqueous solution containing the product can be used directly in the next step or concentrated under reduced pressure to isolate the crude product.
Protocol 2: Synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
-
Transfer the aqueous solution of 3-Nitro-2,2-bis(hydroxymethyl)propan-1-ol to a high-pressure hydrogenation vessel.
-
Carefully add a catalytic amount of Raney Nickel (as a slurry in water) to the vessel.
-
Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to a moderate temperature (e.g., 40-60°C) and stir vigorously.
-
Monitor the reaction progress by observing the uptake of hydrogen.
-
Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric.
-
The filtrate can be concentrated under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or by converting it to a salt and recrystallizing.
Visualizations
Caption: Synthetic workflow for 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Caption: Troubleshooting logic for low yield in the Henry condensation step.
References
-
PubChem. 3-Amino-2,2-bis(aminomethyl)propan-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents. US4233245A - Preparation of tris(hydroxymethyl)aminomethane.
- Google Patents. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. CN113200877A - Preparation method of tris (hydroxymethyl) aminomethane.
Sources
Technical Support Center: Purification of 3-Amino-2,2-bis(aminomethyl)propan-1-ol Crude Mixtures
Welcome to the Technical Support Center for the purification of 3-Amino-2,2-bis(aminomethyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this highly polar, trifunctional amino alcohol.
Introduction: Understanding the Molecule and Its Challenges
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a unique aliphatic amine featuring three primary amine groups and one primary hydroxyl group. Its high density of functional groups leads to strong polarity and a high boiling point, making purification a non-trivial task. The primary synthetic route to this compound often involves the reduction of a polynitro precursor, such as 3-Nitro-2,2-bis(nitromethyl)propan-1-ol. This synthesis pathway can introduce a specific set of impurities that require targeted purification strategies.
This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for the most effective purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-Amino-2,2-bis(aminomethyl)propan-1-ol?
A1: Given the common synthetic route involving the reduction of a polynitro compound, the most probable impurities include:
-
Partially reduced intermediates: These can include nitroso (-NO) and hydroxylamine (-NHOH) species.
-
Unreacted starting material: Residual 3-Nitro-2,2-bis(nitromethyl)propan-1-ol may be present.
-
Catalyst residues: If catalytic hydrogenation is used for the reduction, trace metals from the catalyst (e.g., Palladium, Nickel) may contaminate the product.
-
Side-products from the reduction: Depending on the reducing agent and reaction conditions, other byproducts may form.
Q2: My crude product is a dark-colored, viscous oil. Is this normal?
A2: Yes, it is common for crude 3-Amino-2,2-bis(aminomethyl)propan-1-ol to be a dark and viscous oil. The color can be attributed to the presence of nitroaromatic impurities or degradation products. The high viscosity is a result of the extensive hydrogen bonding capabilities of the molecule.
Q3: Can I purify this compound by standard silica gel column chromatography?
A3: Standard silica gel is generally not recommended for the purification of this and other basic amines. The acidic nature of silica can lead to strong adsorption of the basic amine, resulting in poor separation, tailing peaks, and potentially irreversible binding to the column.
Q4: Is it possible to crystallize this compound directly from the crude mixture?
A4: Direct crystallization of the free base from the crude oil can be challenging due to its high polarity and the presence of impurities that can inhibit crystal formation. A more effective approach is often to convert the amine to a salt, such as a hydrochloride or sulfate salt, which typically has a higher melting point and is more amenable to crystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-Amino-2,2-bis(aminomethyl)propan-1-ol and provides actionable solutions.
Problem 1: Low Purity After a Single Purification Step
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of multiple, structurally similar impurities. | 1. Analyze the crude mixture: Use techniques like TLC, HPLC, or GC-MS to identify the number and nature of the impurities. 2. Employ a multi-step purification strategy: Consider a combination of techniques, such as an initial acid-base extraction to remove non-basic impurities, followed by either crystallization of a salt or column chromatography. | A single purification technique may not be sufficient to resolve a complex mixture of impurities with similar physicochemical properties. A multi-step approach allows for the sequential removal of different classes of impurities. |
| Co-precipitation of impurities during crystallization. | 1. Optimize the recrystallization solvent system: Experiment with different solvent mixtures to maximize the solubility difference between the product and impurities at high and low temperatures. 2. Slow down the crystallization process: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. | The principle of recrystallization relies on the selective crystallization of the desired compound while impurities remain in the mother liquor. This is best achieved with a carefully selected solvent and a slow cooling rate. |
Problem 2: Difficulty with Column Chromatography
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Strong interaction with standard silica gel. | 1. Use amine-functionalized silica: This stationary phase has a basic surface that minimizes the strong acid-base interactions with the amine product, leading to better peak shape and recovery. 2. Add a basic modifier to the eluent: If using standard silica, adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the mobile phase can help to reduce tailing and improve elution. | The acidic silanol groups on the surface of standard silica strongly interact with basic amines. Modifying the stationary phase or the mobile phase can mitigate these interactions. |
| Poor separation of polar impurities. | 1. Consider reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography on a C18 column with a suitable aqueous-organic mobile phase may provide better separation. 2. Derivatize the amines: In some cases, derivatizing the amine groups (e.g., with trifluoroacetic anhydride) can alter their polarity and improve chromatographic separation. | When dealing with highly polar compounds, alternative chromatographic modes or derivatization can provide the necessary selectivity for a successful separation. |
Problem 3: Product Degradation During Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal degradation during distillation. | 1. Use vacuum distillation: The high boiling point of 3-Amino-2,2-bis(aminomethyl)propan-1-ol makes it susceptible to decomposition at atmospheric pressure. Vacuum distillation significantly lowers the boiling point, allowing for distillation at a lower, safer temperature. 2. Minimize heating time: Heat the distillation flask only as long as necessary to effect the separation. Prolonged exposure to high temperatures can lead to degradation. | The stability of organic compounds decreases at elevated temperatures. Vacuum distillation is a standard technique to purify high-boiling compounds that are thermally sensitive. |
| Oxidation of amine groups. | 1. Work under an inert atmosphere: When possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen. 2. Store the purified product properly: Store the final product under an inert atmosphere and at a low temperature to prevent degradation over time. | Primary amines can be susceptible to oxidation, especially in the presence of heat, light, or certain metal ions. |
Experimental Protocols
Protocol 1: Purification by Recrystallization as a Hydrochloride Salt
This protocol is suitable for removing non-basic and less polar impurities.
-
Dissolution: Dissolve the crude 3-Amino-2,2-bis(aminomethyl)propan-1-ol in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring. Monitor the pH with a pH meter or pH paper until the solution is acidic (pH ~2-3).
-
Precipitation: The hydrochloride salt will likely precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
Protocol 2: Purification by Column Chromatography on Amine-Functionalized Silica
This method is effective for separating polar impurities that are difficult to remove by crystallization.
-
Column Packing: Prepare a column with amine-functionalized silica gel, slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase gradient. A common starting point is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). The polarity of the mobile phase is gradually increased to elute the product. A typical gradient might be from 100% dichloromethane to a mixture of dichloromethane:methanol (e.g., 90:10 or 80:20).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Caption: Decision workflow for the purification of 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Quantitative Data Summary
While specific yield and purity data are highly dependent on the quality of the crude material and the execution of the purification protocol, the following table provides a general expectation for each method.
| Purification Method | Expected Purity | Expected Yield | Key Considerations |
| Recrystallization (as salt) | >98% | 60-80% | Effective for removing non-polar and less polar impurities. Yield can be affected by the solubility of the salt. |
| Column Chromatography | >99% | 50-70% | Excellent for removing polar impurities. Can be time-consuming and requires specialized stationary phase for best results. |
| Vacuum Distillation | >99% | 70-90% | Suitable for removing non-volatile impurities. Requires careful temperature control to avoid degradation. |
References
- Seiler, N. (1983).
- Pedrol, N., & Tiburcio, A. F. (2001). Polyamines determination by TLC and HPLC. In Handbook of Plant Ecophysiology Techniques (pp. 335-363). Springer, Dordrecht.
- Smith, T. A., & Davies, P. J. (1985). Separation and quantitation of polyamines in plant tissue by high-performance liquid chromatography of their dansyl derivatives. Methods in Enzymology, 113, 485-493.
- Hammond, J. E., & Herbst, E. J. (1968). Analysis of polyamines by thin-layer chromatography. Analytical Biochemistry, 22(3), 474-484.
- Busse, F., & Reggiani, R. (1996). A simple and rapid method for the determination of free and conjugated polyamines in plants. Plant Science, 113(1), 1-5.
- Chen, G., Turecki, G., & Mamer, O. (2009). A quantitative GC-MS method for three major polyamines in postmortem brain cortex. Journal of mass spectrometry: JMS, 44(8), 1258–1265.
- Sirieix, D., Delayance, S., Paris, M., & et al. (1997). Tris-Hydroxymethyl Aminomethane and Sodium Bicarbonate to Buffer Metabolic Acidosis in an Isolated Heart Model. American Journal of Respiratory and Critical Care Medicine, 155(3), 957–963.
- Hodgson, H. H., & Ward, E. R. (1945). The preferential reduction of nitro groups in polynitro-compounds. Part IV.
Preventing oxidation of 3-Amino-2,2-bis(aminomethyl)propan-1-ol during storage
Welcome to the technical support guide for 3-Amino-2,2-bis(aminomethyl)propan-1-ol (CAS 120844-28-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile polyamine compound throughout its storage and application. The primary challenge in handling this reagent is its susceptibility to oxidation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is 3-Amino-2,2-bis(aminomethyl)propan-1-ol and why is it used?
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a unique trifunctional amino alcohol. Its structure features a central quaternary carbon, a primary hydroxyl group, and three primary amino groups. This architecture makes it a valuable building block in various fields, including:
-
Drug Development: As a scaffold for creating complex molecular architectures and as a component in dendrimer synthesis.
-
Coordination Chemistry: As a tripodal ligand for metal complexation.
-
Materials Science: In the synthesis of polymers and functional coatings.
The high density of reactive primary amine groups is key to its utility, but also the source of its primary instability.
Q2: Why is this compound so prone to oxidation?
The three primary amine (-NH₂) groups are susceptible to oxidation, a process that can be initiated by atmospheric oxygen.[1][2][3] This degradation is often accelerated by exposure to light, heat, and the presence of trace metal impurities. The oxidation can proceed through several pathways, potentially forming imines, aldehydes, or other degradation products.[4][5] The presence of a primary alcohol adds another potential site for oxidation, though amine oxidation is typically the more immediate concern under ambient storage.[6]
Q3: What are the visible signs of degradation?
Fresh, high-purity 3-Amino-2,2-bis(aminomethyl)propan-1-ol should be a clear, colorless to pale yellow viscous liquid. The most common signs of oxidation and degradation include:
-
Color Change: A progression from colorless to a distinct yellow or brown hue.
-
Increased Viscosity: Polymerization or formation of degradation products can lead to a noticeable increase in viscosity.
-
Precipitation: Formation of insoluble byproducts may be observed.
Any significant change in appearance from the manufacturer's specification should be considered a sign of compromised quality.
Q4: What are the consequences of using oxidized material in my experiments?
Using oxidized 3-Amino-2,2-bis(aminomethyl)propan-1-ol can have severe consequences for research outcomes:
-
Inaccurate Stoichiometry: The effective concentration of the desired amine is reduced, leading to incorrect molar ratios in reactions.
-
Side Reactions: Degradation products can introduce reactive impurities that lead to unexpected and difficult-to-separate side products.
-
Reduced Yields: The active reagent is depleted, leading to lower-than-expected product yields.
-
Non-Reproducible Results: The level of oxidation can vary over time, leading to a lack of reproducibility between experiments.
Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Problem: My reagent, which was initially colorless, has turned noticeably yellow/brown.
-
Root Cause: This is a definitive sign of oxidation due to prolonged or repeated exposure to atmospheric oxygen. The chromophores responsible for the color are generated from the degradation of the primary amine groups.
-
Immediate Action: It is strongly advised to discard the discolored reagent. Do not attempt to "purify" it by distillation, as this can concentrate non-volatile impurities and may not remove all harmful degradation products.
-
Preventative Solution: Implement a rigorous inert atmosphere handling and storage protocol. For long-term storage, the reagent should be stored under an inert gas (Argon or Nitrogen) in a tightly sealed container.[7] Refer to Protocol 1 for detailed instructions.
Problem: I am observing unexpected peaks in my analytical data (LC-MS, NMR) after my reaction.
-
Root Cause: If other reaction components have been verified as pure, the unexpected peaks may originate from impurities in your 3-Amino-2,2-bis(aminomethyl)propan-1-ol starting material. These impurities are likely oxidation byproducts that have participated in the reaction.
-
Verification: Before use, especially after a bottle has been opened multiple times, it is prudent to run a quality control check on the starting material. A simple analytical test, such as Thin-Layer Chromatography (TLC) or a quick NMR spectrum, can often reveal the presence of significant impurities.[8]
-
Preventative Solution: Aliquot the reagent upon receipt. Transfer small, usable quantities into individual vials under an inert atmosphere.[9][10] This minimizes the number of times the main stock bottle is opened, protecting it from repeated exposure to air.[7][9] See Protocol 2 for a general workflow.
Problem: How do I safely withdraw the reagent from a Sure/Seal™ or other air-sensitive packaging?
-
Root Cause: Improperly accessing reagents in septum-sealed bottles is a primary cause of contamination and degradation. Tipping the bottle or using a large-gauge needle can compromise the seal.[7][9]
-
Best Practice Workflow: Use a syringe with a long, clean, and dry needle (e.g., 18-21 gauge) to pierce the septum.[9][10] To avoid creating a vacuum, insert a second needle connected to a source of dry inert gas (Nitrogen or Argon) to maintain a slight positive pressure.[11] Withdraw the desired volume and then remove the syringe. Finally, remove the inert gas needle.
-
Visual Guide: The workflow for safe transfer is illustrated in the diagram below.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Storage of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
CAS: 120844-28-2 | Common Name: Tris(aminomethyl)methanol (TAM) Status: Senior Application Scientist Verified
Executive Summary: The "CO₂ Scrubber" Effect
3-Amino-2,2-bis(aminomethyl)propan-1-ol is not merely hygroscopic; it is chemically reactive toward the atmosphere. Structurally analogous to a "tri-armed" primary amine, it behaves similarly to a CO₂ scrubber.
When exposed to air, two distinct failure modes occur sequentially:
-
Hygroscopicity: The molecule absorbs atmospheric water, disrupting molecular weight calculations and causing deliquescence (turning from solid to viscous oil).
-
Carbamate Formation: The dissolved amines react with atmospheric CO₂ to form stable carbamate salts. This manifests as a white, insoluble crust often mistaken for "polymerization" or "degradation."
Critical Rule: Parafilm is insufficient. This compound requires an inert atmosphere (Nitrogen/Argon) for storage and handling.
The Degradation Pathway (Visualized)
Understanding the chemistry of failure is the first step to prevention. The diagram below illustrates how a pure sample degrades within minutes of air exposure.
Figure 1: The degradation cycle. Note that water absorption facilitates CO₂ uptake, leading to the formation of insoluble carbamate salts.
Storage & Shelf-Life Management
The "Golden Standard" Protocol
Do not store this compound in the original shipping bottle once the septum is pierced or the cap is removed, unless you have a Sure/Seal™ system.
| Storage Tier | Method | Suitability | Shelf Life Estimate |
| Tier 1 (Best) | Glovebox (N₂/Ar) | Long-term storage | >12 Months |
| Tier 2 (Good) | Schlenk Flask | Active use (Weekly) | 3-6 Months |
| Tier 3 (Risky) | Desiccator (P₂O₅) | Short-term only | <1 Month |
| Tier 4 (Fail) | Parafilm/Tape | DO NOT USE | <24 Hours |
Protocol for Resealing:
-
Flush the headspace of the bottle with dry Argon for 60 seconds before closing.
-
Wrap the cap junction with electrical tape (stretches better than Parafilm) and then Parafilm.
-
Store at 4°C to slow oxidation kinetics, but warm to room temperature before opening to prevent condensation.
Handling & Weighing Protocols
Scenario A: You have a Glovebox
-
Procedure: Weigh inside the box. No special precautions needed other than standard antistatic measures.
Scenario B: Benchtop Handling (The "Speed" Method)
If you must handle this on an open bench, you are racing against moisture uptake.
-
Preparation: Have your receiving solvent (anhydrous methanol/DCM) pre-measured in a tared flask with a septum.
-
The Transfer:
-
If Solid: Use a wide-bore funnel. Weigh by difference (weigh full container, transfer, weigh empty container). Do not weigh the receiving flask on the balance as it drifts due to moisture absorption.
-
If Liquid/Viscous: Use a glass syringe with a wide-bore needle (16G).
-
Tip: If the liquid is too viscous, warm the bottle to 30-40°C (water bath) to lower viscosity before drawing into the syringe.
-
-
-
Immediate Solvation: Immediately inject/dump the amine into the anhydrous solvent. Once in solution, the kinetics of CO₂ absorption slow down significantly.
Troubleshooting: Rescuing "Crusty" Samples
If your sample has developed a white crust or turned into a sticky goo that won't dissolve in organic solvents, it has likely formed a carbamate salt .
The Rescue Workflow:
Figure 2: Purification strategy to regenerate free amine from carbamate salts.
Detailed Purification Steps:
-
Acidify: Dissolve the crusty material in 1M HCl. You will observe bubbling (CO₂ release). This reverses the carbamate formation.
-
Basify: Add NaOH pellets or concentrated solution until pH > 12. The solution may become cloudy as the free amine oils out.[1]
-
Extract: Extract 3x with Dichloromethane (DCM) or Chloroform.
-
Dry: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Evaporate: Remove solvent under vacuum. Backfill with Nitrogen immediately.
Frequently Asked Questions (FAQ)
Q: My sample is a liquid, but the SDS says solid. Is it bad? A: Not necessarily. 3-Amino-2,2-bis(aminomethyl)propan-1-ol has a low melting point and can exist as a supercooled liquid. However, if it is very cloudy or has white particulates, it has absorbed CO₂. Run a Karl Fischer titration to check water content if stoichiometry is critical.
Q: Can I use molecular sieves directly in the amine solution? A: Yes, but with caution. Use 4Å sieves that have been freshly activated. Avoid acidic sieves or silica gel, as the amine groups will bind irreversibly to acidic sites.
Q: Why does the pressure rise in my reaction flask? A: If you are heating the amine in a closed system that wasn't fully purged, the release of absorbed CO₂ (decarboxylation of impurities) can pressurize the vessel. Always use a bubbler or pressure-relief valve.
Q: How do I clean the glassware? It's sticky. A: The residue is basic. Rinse with a dilute acid (10% acetic acid or HCl) first to protonate the amines and make them water-soluble. Water alone often fails to remove the hydrophobic carbamate crusts.
References
-
PubChem. (n.d.). 3-Amino-2,2-bis(aminomethyl)propan-1-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[2] University of Pittsburgh. Retrieved from [Link]
-
Commercial Solvents Corp. (1968).[3] Process for purification of tris(hydroxymethyl)aminomethane.[3][4] (US Patent 3,527,808).[3] Google Patents. Retrieved from
Sources
Technical Support Center: High-Density Cross-Linking with 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Introduction: The Architecture of Your Network
Welcome to the technical support hub for 3-Amino-2,2-bis(aminomethyl)propan-1-ol . In high-performance polymer chemistry, this molecule is a powerhouse. Unlike standard diamines, this "Triamino-Monol" offers a compact, tetra-substituted carbon core with three primary amine groups and one hydroxyl group .
Why this matters:
-
High Functionality (
): With six active amine hydrogens, this hardener creates exceptionally tight cross-link networks, yielding high Glass Transition Temperatures ( ) and solvent resistance. -
The Hydroxyl "Anchor": The
group often remains unreacted in standard epoxy cures, providing a site for surface adhesion, water compatibility (hydrogels), or secondary functionalization.
However, this high density comes at a cost: brittleness, rapid exotherms, and critical stoichiometric sensitivity. This guide addresses these challenges directly.
Module 1: Stoichiometry & Formulation
Q: My cured network is brittle and shattering. Is my ratio off?
A: Likely, but the issue is often "Assumed" vs. "Actual" Equivalent Weight.
Because 3-Amino-2,2-bis(aminomethyl)propan-1-ol has a low molecular weight and high functionality, even small weighing errors result in significant off-ratio networks. You must calculate the Amine Hydrogen Equivalent Weight (AHEW) precisely.[1]
The Calculation Protocol
| Parameter | Value | Notes |
| Molecular Weight (MW) | ~133.19 g/mol | Compact structure |
| Primary Amines | 3 | Each has 2 active hydrogens |
| Active Hydrogens | 6 | Total reactive sites for epoxy |
| Theoretical AHEW | 22.2 g/eq | Formula: |
Troubleshooting Steps:
-
Calculate Phr (Parts per Hundred Resin):
Example: If using DGEBA (EEW ~190): Note: This is a very low mix ratio (approx 9:1). Inadequate mixing at this ratio causes local "hotspots" of brittleness. -
The "Softening" Adjustment: If the network is too brittle, do not just under-cure. Instead, blend with a longer-chain diamine (e.g., Jeffamine D-230) to increase the average distance between cross-links (
).
Module 2: Process Control & Curing Kinetics
Q: The sample smokes or cracks during the cure. How do I control the exotherm?
A: The high concentration of amines creates an autocatalytic thermal runaway.
The hydroxyl group on the backbone can act as an internal catalyst via hydrogen bonding, accelerating the ring-opening of the epoxy. Combined with the high density of reactive sites, this generates massive heat.
The "Step-Cure" Protocol
Do not cure this system immediately at high temperatures (
Recommended Workflow:
Caption: Step-cure logic to manage exothermic energy and prevent thermal cracking.
Module 3: Defect Resolution (Amine Blush)
Q: Why is there a sticky, white waxy film on my surface?
A: You are experiencing Amine Blushing (Carbamation). [2]
This molecule is a low-molecular-weight primary amine. It is hygroscopic and reacts with atmospheric
The Mechanism:
Troubleshooting Logic Tree
Caption: Decision tree for identifying and resolving amine blush defects.
Pro-Tip: Because this molecule has an
Module 4: Advanced Applications (Hydrogels & Bio-Conjugation)
Q: Can I use the hydroxyl group for functionalization?
A: Yes, this is the "Secret Weapon" of this molecule.
In drug delivery or hydrogel synthesis, the 3-Amino-2,2-bis(aminomethyl)propan-1-ol acts as a heterobifunctional core .
-
Selective Reaction: The primary amines react with activated esters (NHS-esters) or epoxides much faster than the hydroxyl group.
-
Post-Functionalization: Once the cross-linked network is formed via the amines, the remaining hydroxyl groups are available on the surface.
-
Experiment: React the cured hydrogel with an isocyanate-functionalized drug or fluorescent marker. The -OH will form a urethane linkage.
-
Summary of Critical Parameters
| Property | Target | Why it fails | Corrective Action |
| Stoichiometry | 1:1 Eq Ratio | High | Use precise AHEW (22.2). Weigh to 0.01g accuracy. |
| Pot Life | 20-40 mins | Autocatalytic acceleration. | Mix small batches (<50g). Spread thin to dissipate heat. |
| Surface Finish | Glossy/Clear | Carbamation (Blush). | Use |
| Mechanicals | High | Network too tight (Brittle). | Blend with flexible diamines (polyetheramines). |
References
-
PubChem. (2025).[3] 3-Amino-2,2-bis(aminomethyl)propan-1-ol Compound Summary. National Library of Medicine. Link
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.[4] (Detailed guide on AHEW/EEW calculations). Link
-
Meridian Adhesives. (2025). Understanding Amine Blush in Ambient-Cured Epoxies.Link
-
MasterBond. (2026). How critical is the crosslink density in epoxies for optimizing performance?Link
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Principles of primary amine reactivity). Link
Sources
- 1. brainly.in [brainly.in]
- 2. pcimag.com [pcimag.com]
- 3. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Separation in 3-Amino-2,2-bis(aminomethyl)propan-1-ol Reactions
Executive Summary: The Polarity Paradox
You are likely encountering phase separation because 3-Amino-2,2-bis(aminomethyl)propan-1-ol (referred to hereafter as ABAP ) acts as a "polarity anchor." With three primary amine groups and one hydroxyl group centered on a neopentyl core, this molecule exhibits an exceptionally high Hydrogen Bonding Hansen Solubility Parameter (
When ABAP is introduced into hydrophobic matrices (e.g., Bisphenol-A epoxies, long-chain lipid formulations, or non-polar organic solvents), it creates a high interfacial tension. Phase separation in this context is rarely random; it is a deterministic thermodynamic event driven by enthalpic incompatibility or kinetic reaction-induced phase separation (RIPS) .
This guide moves beyond basic "mixing instructions" to diagnose the mechanism of separation.
Diagnostic Workflow: Identifying the Root Cause
Before applying a fix, you must categorize the separation event. Use the visual cues below to determine if your issue is Thermodynamic, Kinetic, or Environmental.
Figure 1: Diagnostic decision tree for categorizing phase separation events based on temporal onset.
Troubleshooting Guides (Q&A Format)
SCENARIO A: Immediate Turbidity (Thermodynamic Incompatibility)
User Question: "I added ABAP to my resin/solvent system, and it immediately turned milky. Heating didn't help. What is happening?"
Technical Insight:
This is a classic Hansen Solubility Parameter (HSP) mismatch. ABAP has a high
The Causality:
Corrective Protocol:
-
The "Bridge Solvent" Method: Do not add ABAP directly to hydrophobic phases. Pre-solubilize it in a "bridge" solvent that has intermediate polarity.
-
Recommended Solvents: Methanol, Ethanol, or THF (if compatible with downstream chemistry).
-
-
Induction Period: If using in epoxy curing, mix ABAP with the resin and allow it to stand for 15–30 minutes (Induction Time). This allows the amine to partially react with the epoxide rings, creating an "adduct." The adduct is less polar than free ABAP and acts as an in-situ surfactant, compatibilizing the remaining mixture.
| Solvent/Resin | Compatibility with ABAP | Action Required |
| Water / Methanol | High (Soluble) | None. Direct dissolution. |
| THF / Dioxane | Moderate | May require heating to 40°C. |
| DCM / Chloroform | Low (Immiscible) | STOP. Use Bridge Solvent (e.g., MeOH). |
| Bisphenol A Epoxy | Low (Initial) | Requires Induction. Mix and wait 20 min. |
SCENARIO B: Mid-Reaction Separation (RIPS)
User Question: "The solution was clear initially, but halfway through the synthesis (at 60°C), it became cloudy and separated into two layers."
Technical Insight: You are witnessing Reaction-Induced Phase Separation (RIPS) . As ABAP reacts (e.g., forming a dendrimer or crosslinked network), the molecular weight increases. According to the Flory-Huggins solution theory, as polymer chain length increases, the entropy of mixing decreases drastically. Eventually, the growing polymer becomes insoluble in the solvent mixture that originally dissolved the monomers.
Corrective Protocol:
-
Solvent Gradient Strategy:
-
Start with your standard solvent.
-
As the reaction progresses and turbidity onset approaches, titrate in a better solvent for the polymer (often more polar if making polyamides, or less polar if capping with hydrophobic groups).
-
-
Temperature Management:
-
RIPS is often temperature-dependent (UCST or LCST behavior).
-
Test: Take a small aliquot. If heating it clears the cloudiness, your system has an Upper Critical Solution Temperature (UCST). Increase reaction temperature by 10–15°C to maintain a single phase.
-
SCENARIO C: Surface Film / White Waxy Residue
User Question: "My reaction worked, but after drying/curing, there is a sticky white film on the surface. Is this phase separation?"
Technical Insight: This is Amine Blushing (or Blooming), not bulk phase separation. The primary amines on ABAP are highly reactive toward atmospheric CO₂ and moisture, forming ammonium carbamates or carbonates .
The Mechanism:
Corrective Protocol:
-
Atmospheric Isolation: You must handle ABAP under an inert atmosphere (Nitrogen or Argon blanket) until it is fully reacted.
-
The "Sweat-In" Rule: If this occurs in a coating application, ensure you are allowing the induction time (see Scenario A). Reacted amines cannot blush.
-
Remediation: If blushing has already occurred, wash the surface with warm soapy water or a dilute citric acid solution. Solvents like Acetone will not remove carbamate salts effectively.
Data & Reference Standards
Calculated Solubility Parameters (Estimates)
Use these values to calculate compatibility with your specific resin system.
| Component | Total | |||
| ABAP (Target) | ~16.5 | ~12.0 | ~24.5 | ~31.8 |
| Standard Epoxy (DGEBA) | 19.0 | 10.0 | 8.5 | 22.5 |
| Toluene | 18.0 | 1.4 | 2.0 | 18.2 |
| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |
Note: The large
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Woodcock, J., et al. (2023).[1] "Reaction-Induced Phase Separation (RIPS) in Amine-Cured Epoxy/Epoxy Thermosets." Macromolecules. (Authoritative mechanism on kinetic separation during cure).
-
Carboline Technical Service. (2022). "Amine Blushing: How to identify, prevent, & remediate."[2][3][4][5][6] Carboline Tech Notes. (Industrial standard for diagnosing surface carbamation).
-
Meyers, A. I., et al. (1993).[7] "Synthesis utilizing Aminomethyl propanol derivatives." Journal of Organic Chemistry. (Context for chemical reactivity of the neopentyl amine core).
Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 3-Amino-2,2-bis(aminomethyl)propan-1-ol before handling.
Sources
- 1. Reaction-Induced Phase Separation (RIPS) in Amine-Cured Epoxy/Epoxy Thermosets.2. Visualization of Heterogeneity using Fluorescence Lifetime Imaging Microscopy (FLIM) | NIST [nist.gov]
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Removing unreacted 3-Amino-2,2-bis(aminomethyl)propan-1-ol from polymer matrices
A Guide to Removing Unreacted 3-Amino-2,2-bis(aminomethyl)propan-1-ol from Polymer Matrices
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and best practices for the purification of polymer matrices. As Senior Application Scientists, we understand that the removal of unreacted reagents is a critical step for ensuring the safety, efficacy, and desired physicochemical properties of your final product.
This document specifically addresses the challenges associated with removing unreacted 3-Amino-2,2-bis(aminomethyl)propan-1-ol (a trifunctional primary amine, hereafter referred to as TAPA). Due to its high reactivity and polar nature, residual TAPA can compromise the integrity of your polymer matrix, introduce potential cytotoxicity, and interfere with downstream applications. Here, we offer a series of structured FAQs and in-depth troubleshooting guides to help you navigate this crucial purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted TAPA from my polymer matrix?
A: The presence of unreacted TAPA, a small molecule with three primary amine groups and a hydroxyl group, can have several detrimental effects:
-
Cytotoxicity: Unreacted primary amines can be cytotoxic, which is a major concern for biomedical and drug delivery applications.
-
Altered Physicochemical Properties: Residual TAPA can act as a plasticizer, altering the mechanical properties (e.g., tensile strength, elasticity) of your polymer. It can also change the hydrophilicity and swelling behavior of hydrogels.
-
Uncontrolled Crosslinking: Over time, the unreacted amine groups can slowly react with other components in your formulation or polymer backbone, leading to uncontrolled crosslinking, which can alter degradation rates and release kinetics.
-
Interference with Downstream Functionalization: If you plan to further modify your polymer, the residual primary amines from TAPA will compete for reagents, leading to inconsistent and unpredictable results.
Q2: What are the primary methods for removing TAPA, and how do I choose the right one?
A: The optimal method depends on the properties of your polymer matrix, specifically its solubility and physical form (e.g., solid, hydrogel, or soluble polymer). The main strategies are:
-
Solvent Extraction/Washing: Best for insoluble polymer solids and hydrogels.
-
Dialysis/Diafiltration: The gold standard for soluble polymers, separating molecules based on size.[1][2][3]
-
Precipitation: Ideal for soluble polymers; the polymer is precipitated out of a solution in which TAPA remains dissolved.[][5]
-
Scavenger Resins: Useful for selectively removing amines from a solution containing the polymer.[6][7][8]
To help you decide, consult the following decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and In-Depth Guides
Problem 1: I have a crosslinked hydrogel, and I suspect it still contains TAPA after standard washing.
Q: How can I ensure complete removal of TAPA from a hydrogel matrix?
A: This is a common issue due to the diffusion-limited nature of removing small molecules from a crosslinked network. Standard immersion is often insufficient.
Causality: TAPA is a small, highly water-soluble molecule.[9][10] However, within the tortuous pores of a hydrogel, its removal is dependent on achieving equilibrium with a large volume of fresh solvent. If the washing solution becomes saturated with TAPA, no further net diffusion out of the gel will occur.
Solution: Exhaustive Swelling and Washing Cycles
The key is to maximize the concentration gradient between the inside of the hydrogel and the bulk solvent. This requires repeated cycles of swelling the gel in a fresh, large volume of solvent.
Experimental Protocol: Exhaustive Hydrogel Washing
-
Solvent Selection: Use a solvent in which TAPA is highly soluble and your hydrogel has a high swelling ratio. For most hydrogels, deionized (DI) water or a buffered saline solution (like PBS) is optimal. For less polar hydrogels, a mixture of water and a polar organic solvent like ethanol or isopropanol can be effective.
-
Setup:
-
Place your hydrogel sample in a beaker or flask.
-
Add a volume of the chosen solvent that is at least 100 times the volume of your hydrogel. A larger volume is always better.
-
Place the container on an orbital shaker or use a magnetic stirrer at a low speed to ensure continuous agitation. This prevents the formation of a saturated layer of solvent around the gel.
-
-
Washing Cycles:
-
Allow the hydrogel to swell and equilibrate for at least 4-6 hours. For dense hydrogels, extend this to 12-24 hours.
-
Decant the solvent completely.
-
Add a fresh aliquot of the large-volume solvent.
-
Repeat this process for a minimum of 5-7 cycles.
-
-
Validation: After the final wash, take a sample of the washing solvent and analyze it for the presence of TAPA using a sensitive analytical technique (see Problem 4). You should also analyze the hydrogel itself. Continue washing cycles until the TAPA concentration is below the detection limit in both the solvent and the gel.
Problem 2: My polymer is soluble, but precipitation is trapping the TAPA within the solid.
Q: How can I improve the efficiency of purification by precipitation?
A: This often happens when the polymer precipitates too quickly, physically trapping impurities like TAPA within the aggregated polymer chains. The goal is to induce a slow, controlled precipitation.
Causality: Rapid precipitation, caused by quickly adding a large volume of non-solvent, creates a dense, non-porous polymer solid. A slower precipitation allows the polymer chains to aggregate in a more orderly fashion, giving small molecules like TAPA time to diffuse away into the solvent phase.[5]
Solution: Slow Addition of a Non-Solvent with High Agitation
Experimental Protocol: Optimized Polymer Precipitation
-
Solvent/Non-Solvent System Selection:
-
Solvent: A "good" solvent that fully dissolves your polymer.
-
Non-Solvent: A "poor" solvent for your polymer but a good solvent for TAPA. The non-solvent should be fully miscible with the good solvent.
-
Example: If your polymer is soluble in Dimethylformamide (DMF), a good non-solvent might be water or methanol, as TAPA is highly soluble in both.
-
| Polymer Solvent | Recommended Non-Solvent for TAPA Removal | Rationale |
| Tetrahydrofuran (THF) | Methanol, Water | TAPA is soluble in polar solvents. |
| Dichloromethane (DCM) | Methanol, Diethyl Ether | Creates a significant polarity difference. |
| Dimethylformamide (DMF) | Water, Methanol | TAPA remains in the polar phase. |
-
Procedure:
-
Dissolve your polymer in the minimum amount of "good" solvent to create a concentrated, but still stirrable, solution.
-
Place the polymer solution in a beaker with a magnetic stirrer and stir vigorously to create a vortex.
-
Using a burette or a syringe pump, add the non-solvent dropwise into the vortex of the stirring solution.
-
Continue adding the non-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Once precipitation is complete, continue stirring for an additional 30 minutes to ensure all impurities are well-dispersed in the liquid phase.
-
-
Isolation and Washing:
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Wash the collected polymer solid 2-3 times with fresh non-solvent to remove any remaining TAPA on the surface.
-
Dry the polymer under vacuum. Repeat the dissolution-precipitation cycle 2-3 times for maximum purity.[11]
-
Problem 3: My polymer is precious, and I'm losing too much material during precipitation or dialysis.
Q: Is there a high-yield method to selectively remove trace amounts of TAPA?
A: Yes, for situations where yield is critical and TAPA concentrations are relatively low, solid-phase scavenger resins are an excellent choice.
Causality: Scavenger resins are functionalized polymer beads designed to irreversibly bind to specific types of molecules.[7] For primary amines like TAPA, resins with electrophilic functional groups (like isocyanate or aldehyde) are highly effective.[6][12] The resin forms a covalent bond with the TAPA, which can then be removed from your polymer solution by simple filtration.[8]
Solution: Amine Scavenging with Functionalized Resins
Caption: Workflow for purification using a scavenger resin.
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a resin with high selectivity for primary amines. Polystyrene-based resins functionalized with isocyanate or benzaldehyde are common and effective choices.[6][12]
-
Stoichiometry: Calculate the molar amount of residual TAPA in your solution (if unknown, estimate it). Add the scavenger resin in a 3-5 fold molar excess relative to the TAPA.
-
Procedure:
-
Dissolve your polymer in a suitable solvent that does not react with the resin (e.g., THF, DCM, Toluene).[12]
-
Add the calculated amount of scavenger resin to the solution.
-
Seal the vessel and allow the mixture to shake or stir at room temperature. Reaction times can vary from 2 to 24 hours depending on the resin and TAPA concentration. Monitor the reaction by taking small aliquots of the solution and testing for amines (see Problem 4).
-
-
Isolation: Once the reaction is complete, simply filter the solution through a fritted funnel or a syringe filter to remove the resin beads. The filtrate contains your purified polymer.
-
Final Step: Evaporate the solvent to recover your highly pure polymer product.
Problem 4: I've completed my purification protocol, but how can I be sure the TAPA is gone?
Q: What are the best methods to quantify residual TAPA in a polymer matrix?
A: Validation is a critical, non-negotiable step. Simply performing a purification procedure is not enough; you must prove its effectiveness. The choice of analytical method depends on the required sensitivity and the nature of your sample.
Solution: Quantitative Analytical Validation
| Method | Sample Type | Principle | Pros | Cons |
| HPLC with Derivatization | Polymer Digest, Wash Solution | TAPA is reacted with a UV-active agent (e.g., salicylaldehyde) and quantified by UV detection.[13] | Very sensitive (ppm levels), quantitative, well-established. | Requires method development, derivatization step adds time. |
| Quantitative ¹H or ¹⁹F NMR | Soluble Polymer | The integral of a unique TAPA proton signal is compared to a polymer backbone signal or an internal standard.[14] For higher sensitivity, TAPA can be reacted with a fluorine-containing molecule.[14][15] | Absolute quantification, structurally specific, no derivatization needed for ¹H NMR. | Lower sensitivity than HPLC, requires a soluble polymer, expensive equipment. |
| Kaiser Test (Ninhydrin) | Solid Polymer, Hydrogel | A colorimetric test where ninhydrin reacts with primary amines to produce a deep blue/purple color. Can be made quantitative with a spectrophotometer.[15] | Simple, fast, inexpensive, good for qualitative screening. | Can be difficult to quantify accurately in solid samples, less sensitive than other methods. |
| X-ray Photoelectron Spectroscopy (XPS) | Solid Polymer Surface | Measures the elemental composition and chemical states (e.g., primary, secondary amine) on the surface of a material.[16] | Surface-specific (top 5-10 nm), can distinguish between amine types. | Not a bulk technique, requires ultra-high vacuum, expensive. |
Recommendation: For most applications, HPLC with derivatization provides the best balance of sensitivity and accessibility for validating the bulk purity of your polymer. For a quick qualitative check to see if any primary amines are present, the Kaiser test is an excellent starting point.
References
-
Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158. Retrieved from [Link]
-
Schuett, T., Anufriev, I., Endres, P., Stumpf, S., Nischang, I., Hoeppener, S., ... & Geitner, R. (2021). Dialysis Diffusion Kinetics in Polymer Purification. Macromolecules, 54(20), 9646-9657. Retrieved from [Link]
- Scavenger resin and processes for the use thereof. (2005). Google Patents.
-
Schuett, T., Anufriev, I., Endres, P., Stumpf, S., Nischang, I., Hoeppener, S., ... & Geitner, R. (2020). Automated Polymer Purification Using Dialysis. Polymers, 12(9), 2098. Retrieved from [Link]
-
Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. Retrieved from [Link]
-
Schuett, T., Anufriev, I., Endres, P., Stumpf, S., Nischang, I., Hoeppener, S., ... & Geitner,R. (2023). A user-guide for polymer purification using dialysis. Polymer Chemistry, 14(1), 21-33. Retrieved from [Link]
-
Faucher, S., Okrutny, P., & Zhu, S. (2005). Facile and Effective Purification of Polymers Produced by Atom Transfer Radical Polymerization via Simple Catalyst Precipitation and Microfiltration. Macromolecules, 39(1), 3-5. Retrieved from [Link]
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A user-guide for polymer purification using dialysis. (2022). RSC Publishing. Retrieved from [Link]
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Automated polymer purification using dialysis. (2021). Chemspeed Technologies. Retrieved from [Link]
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3-Amino-2,2-bis(aminomethyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]
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Nash, L. D., Macias, D. M., & Carrow, B. P. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Analyst, 144(6), 2091-2099. Retrieved from [Link]
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Le-Masle, A., Déjardin, P., & Gildea, B. D. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Analytical and bioanalytical chemistry, 401(6), 1943–1952. Retrieved from [Link]
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved from [Link]
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Some advices for purifying a polymer? (2023). ResearchGate. Retrieved from [Link]
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Ji, Y., Tone, P., & Schlenoff, J. B. (2007). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules, 40(20), 7203-7205. Retrieved from [Link]
-
Farkas, T., & Fekete, T. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 35(4), 147-152. Retrieved from [Link]
-
Hernandez-Montelongo, J., et al. (2023). Quantifying amines in polymers by XPS. springerprofessional.de. Retrieved from [Link]
-
Precipitation polymerization: a versatile tool for preparing molecularly imprinted polymer beads for chromatography applications. (2018). RSC Publishing. Retrieved from [Link]
-
3-Amino-2-(aminomethyl)-1-propanol. (n.d.). PubChem. Retrieved from [Link]
- Method For Separating and Purifying Polymers From Reclaimed Product. (2019). Google Patents.
- Removal of impurities from amines. (1987). Google Patents.
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Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). (n.d.). Cheméo. Retrieved from [Link]
- Repetitive process for the removal and/or recovery of amines from aqueous solutions. (1964). Google Patents.
-
3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. (n.d.). Univar Solutions. Retrieved from [Link]
-
How could I effectively remove the monomers after free radical polymerization? (2019). ResearchGate. Retrieved from [Link]
-
Gandini, A., & Lacerda, T. M. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 116(22), 13414-13453. Retrieved from [Link]
-
Truong, V. X., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Molecules, 26(9), 2533. Retrieved from [Link]
-
Aminomethyl propanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Darji, M., et al. (2024). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Executive Summary
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a unique polyfunctional molecule with a highly symmetric neopentane core, presenting interesting challenges and features in NMR spectroscopy.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide provides a comprehensive, predictive analysis of its ¹H and ¹³C NMR spectra. To ground our predictions in solid experimental data, we will draw direct comparisons with the well-characterized and structurally related compound, Tris(hydroxymethyl)aminomethane (Tris). This guide will delve into the theoretical basis for expected chemical shifts and coupling patterns, present a robust protocol for experimental validation, and offer insights into spectral interpretation for researchers in drug development and chemical synthesis.
Introduction: Structural Rationale and Comparative Framework
3-Amino-2,2-bis(aminomethyl)propan-1-ol, with its central quaternary carbon atom bonded to three aminomethyl groups and one hydroxymethyl group, possesses a distinct molecular architecture.[1] This structure suggests a high degree of symmetry that will be reflected in its NMR spectra, simplifying them in certain aspects while requiring careful analysis to assign signals correctly. Its multiple primary amine and hydroxyl groups make it a candidate for applications in coordination chemistry, materials science, and as a versatile building block in pharmaceutical synthesis.
Given the scarcity of public-domain spectral data for our target molecule, a comparative approach is the most scientifically rigorous method for analysis. We have selected Tris(hydroxymethyl)aminomethane (Tris, also known as 2-amino-2-(hydroxymethyl)propane-1,3-diol) as our primary reference compound.[2][3] Tris shares a similar structural motif: a central quaternary carbon bonded to functionalized methyl groups. By analyzing the established spectra of Tris, we can make well-founded predictions for the chemical shifts of the analogous nuclei in 3-Amino-2,2-bis(aminomethyl)propan-1-ol.
Predicted ¹H and ¹³C NMR Spectral Analysis
The key to predicting NMR spectra lies in understanding chemical equivalence. Due to the molecule's symmetry, we expect a simplified spectrum where chemically identical protons and carbons give rise to the same signal.
Predicted ¹H NMR Spectrum of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
We anticipate four distinct signals in the proton NMR spectrum, excluding the solvent peak:
-
-CH₂-N Protons: The three aminomethyl (-CH₂NH₂) groups are chemically equivalent. The six protons on these methylene groups will therefore produce a single signal. Due to the electron-withdrawing effect of the adjacent nitrogen atom, this signal is expected to appear in the range of δ 2.5-3.0 ppm . This signal should appear as a singlet, as there are no adjacent protons to couple with on the quaternary carbon.
-
-CH₂-O Protons: The two protons of the hydroxymethyl (-CH₂OH) group are unique. The adjacent oxygen atom is more electronegative than nitrogen, causing a greater deshielding effect. Therefore, this signal is predicted to appear further downfield, likely in the δ 3.4-3.8 ppm range.[4] Like the aminomethyl protons, this will be a singlet.
-
-NH₂ Protons: The six protons of the three primary amine groups are equivalent. These protons are labile and can undergo rapid exchange, typically resulting in a broad singlet.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the δ 1.5-3.5 ppm range.
-
-OH Proton: The single hydroxyl proton is also labile and will appear as a broad singlet, with its chemical shift heavily influenced by experimental conditions, typically in the δ 2.0-4.5 ppm range.
Table 1: Predicted ¹H NMR Data for 3-Amino-2,2-bis(aminomethyl)propan-1-ol
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 2.5 - 3.0 | Singlet | 6H | 3 x -CH₂ -NH₂ |
| ~ 3.4 - 3.8 | Singlet | 2H | -CH₂ -OH |
| ~ 1.5 - 3.5 | Broad Singlet | 6H | 3 x -NH₂ |
| ~ 2.0 - 4.5 | Broad Singlet | 1H | -OH |
Predicted ¹³C NMR Spectrum of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
The proton-decoupled ¹³C NMR spectrum is expected to be very simple, showing only four distinct signals:
-
-CH₂-N Carbons: The three equivalent aminomethyl carbons will produce a single signal, expected around δ 40-45 ppm .
-
-CH₂-O Carbon: The single hydroxymethyl carbon, being attached to the more electronegative oxygen, will be deshielded relative to the aminomethyl carbons and is predicted to appear in the δ 60-65 ppm range.[4]
-
Quaternary Carbon: The central quaternary carbon, bonded to four other carbons, will have a distinct chemical shift, likely in the δ 45-50 ppm region. Its signal is often of lower intensity due to the lack of attached protons and longer relaxation times.
-
Amine-bearing Quaternary Carbon (in Tris): This is not present in the target molecule, but in our comparative compound, Tris, the central carbon is directly attached to a nitrogen atom, which will influence its chemical shift.
Table 2: Predicted ¹³C NMR Data for 3-Amino-2,2-bis(aminomethyl)propan-1-ol
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 40 - 45 | CH₂ | 3 x C H₂-NH₂ |
| ~ 60 - 65 | CH₂ | C H₂-OH |
| ~ 45 - 50 | C (quaternary) | C (CH₂NH₂)₃(CH₂OH) |
Comparative Analysis with Tris(hydroxymethyl)aminomethane (Tris)
The known NMR data for Tris provides an excellent benchmark for our predictions.
Table 3: Experimental NMR Data for Tris(hydroxymethyl)aminomethane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 3.6 | Singlet | 3 x -CH₂ -OH |
| ¹H | Variable | Broad Singlet | -NH₂ |
| ¹H | Variable | Broad Singlet | 3 x -OH |
| ¹³C | ~ 63 | CH₂ | 3 x C H₂-OH |
| ¹³C | ~ 60 | C (quaternary) | C (CH₂OH)₃NH₂ |
(Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions. Data synthesized from typical values found in literature and databases.)[2][5][6]
Causality and Insights:
-
The methylene protons (-CH₂-) in Tris appear as a singlet around δ 3.6 ppm. This strongly supports our prediction that the -CH₂-OH protons in our target molecule will also be in this region (δ 3.4-3.8 ppm).
-
The methylene carbons (-CH₂-) in Tris are observed around δ 63 ppm. This reinforces our prediction for the analogous carbon in our target molecule (δ 60-65 ppm).
-
The key difference lies in the groups attached to the methylene units. In our target molecule, three of the four groups are aminomethyl (-CH₂NH₂). Since nitrogen is less electronegative than oxygen, we correctly predict the ¹H and ¹³C signals for these groups to be upfield (more shielded) compared to their hydroxymethyl counterparts in Tris.
Experimental Protocol for Spectral Acquisition and Validation
To move from prediction to confirmation, a rigorously designed experiment is essential. This protocol ensures high-quality, reproducible data.
Sources
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Comparative Mass Spectrometric Profiling: 3-Amino-2,2-bis(aminomethyl)propan-1-ol vs. Structural Analogs
Topic: Mass spectrometry fragmentation patterns of 3-Amino-2,2-bis(aminomethyl)propan-1-ol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Molecule Profile
3-Amino-2,2-bis(aminomethyl)propan-1-ol , often referred to as a "tripodal amine" or a derivative of pentaerythritol, represents a distinct class of neopentyl polyamines. Unlike its ubiquitous structural inverse, Tris(hydroxymethyl)aminomethane (Tris) , this molecule features a specific topology: a quaternary central carbon anchoring three primary amine arms and a single hydroxyl arm.
This structural inversion—dominance of amine groups over hydroxyls—fundamentally alters its mass spectrometric behavior, ionization efficiency, and fragmentation kinetics. This guide provides a technical comparison of its fragmentation patterns against standard alternatives to assist in structural elucidation and impurity profiling in drug development.
Chemical Identity[1][2]
-
IUPAC Name: 3-Amino-2,2-bis(aminomethyl)propan-1-ol[1]
-
Formula:
-
Molecular Weight: 133.19 Da[1]
-
Key Structural Feature: Neopentyl core (
) with -like local symmetry (3 amines, 1 alcohol).
Mechanistic Fragmentation Analysis
To interpret the mass spectrum of this molecule, one must apply the Stevenson-Audier Rule , which dictates that during fragmentation, the positive charge remains on the fragment with the lowest ionization energy (highest proton affinity).
The "Nitrogen Rule" Application
-
Target Molecule (
): Contains 3 nitrogen atoms (odd).-
Result: The molecular ion (
in EI) or protonated ion ( in ESI) will have an even mass (134 Da in ESI) or odd mass (133 Da in EI).
-
-
Comparator (Tris,
): Contains 1 nitrogen atom (odd).-
Result: Odd nominal mass (121 Da).
-
Primary Fragmentation Pathways (EI/CID)
The fragmentation is driven by cleavage at the quaternary center (
-
Pathway A: Loss of Hydroxymethyl Radical (
) -
Pathway B: Loss of Aminomethyl Radical (
)-
Mechanism: Cleavage of one of the three amine arms.
-
Driving Force: The resulting carbocation is stabilized by two amines and one alcohol. This is energetically less favorable than Pathway A.
-
Observed Ion:
.
-
-
Pathway C: Neutral Loss of Ammonia (
)-
Mechanism: Common in ESI-CID (Collision Induced Dissociation).
-
Observed Ion:
.
-
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with Tris (the standard buffer) and Pentaerythritol (the structural parent).
Table 1: MS Performance and Characteristic Ions
| Feature | Target Molecule (3-Amino-2,2-bis...)[1] | Alternative A: Tris (Tromethamine) | Alternative B: Pentaerythritol |
| Formula | |||
| MW (Monoisotopic) | 133.12 | 121.07 | 136.07 |
| ESI Ionization | High Efficiency (3 protonation sites). | Moderate (1 protonation site). | Poor (Requires adducts |
| Base Peak (EI) | m/z 102 ( | m/z 90 ( | m/z 105 ( |
| Diagnostic Loss | Loss of 31 Da (Alcohol arm) yields highly stable N-rich cation. | Loss of 31 Da yields N-poor cation. | Sequential water losses ( |
| Proton Affinity | Very High (Polyaminic). | Moderate. | Low. |
Visualizing the Fragmentation Logic
The diagram below illustrates the competition between the amine and alcohol arms during fragmentation. In the Target molecule, the "Loss of Alcohol" pathway is dominant because the remaining fragment retains the highly stabilizing nitrogen atoms.
Figure 1: Predicted fragmentation pathways for 3-Amino-2,2-bis(aminomethyl)propan-1-ol in positive ion mode. Pathway A dominates due to the stabilization of the charge by the three remaining amine groups.
Experimental Protocol: Characterization Workflow
To validate the identity of this molecule in a drug formulation or synthesis mixture, follow this self-validating ESI-MS/MS protocol.
Reagents & Equipment[4][5]
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (to ensure full protonation of the amines).
-
Instrument: Q-TOF or Orbitrap (High Resolution required to distinguish
species from potential isobaric impurities).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of solvent.
-
Dilute 1:100 to avoid space-charge effects (polyamines ionize very strongly).
-
Critical Check: Ensure pH < 4.[4] The molecule has three basic amines; acidic pH ensures the
or species are formed.
-
-
Direct Infusion (Source Parameters):
-
Flow Rate: 5-10
L/min. -
Capillary Voltage: 3.0 kV (Positive Mode).
-
Cone Voltage: Low (15-20V). High cone voltage will cause in-source fragmentation, stripping the
groups prematurely.
-
-
Data Acquisition:
-
Full Scan: Range m/z 50–300. Look for m/z 134.12 (
). -
Verification: Check for the [M+2H]²⁺ peak at m/z 67.56 . The presence of a doubly charged ion at low mass is a hallmark of polyamines and distinguishes this target from mono-amines like Tris.
-
-
MS/MS Fragmentation (CID):
-
Isolate m/z 134.1.
-
Apply collision energy ramp (10 -> 40 eV).
-
Success Criteria: Observe the transition
(loss of ) and (loss of and H rearrangement).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10877163, 3-Amino-2,2-bis(aminomethyl)propan-1-ol. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard reference for Stevenson's Rule and alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (For comparative fragmentation data of aliphatic amines and neopentyl structures).
-
Liigand, P., et al. (2019). Influence of the amino acid composition on the ionization efficiencies of small peptides.[5] Journal of Mass Spectrometry.[5][6] Retrieved from [Link] (Supporting evidence for ionization efficiency of poly-nitrogen species).
Sources
- 1. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. Quantitative analysis of biogenic polyamines in distilled drinks by direct electrospray ionization tandem mass spectrometry using a nanocontainer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ETIS [etis.ee]
Comparative Guide: Chelation Efficiency of 3-Amino-2,2-bis(aminomethyl)propan-1-ol vs. TREN
Executive Summary
In the design of metallodrugs and imaging agents, the choice between 3-Amino-2,2-bis(aminomethyl)propan-1-ol (commonly referred to as Hytame or TAMM ) and Tris(2-aminoethyl)amine (TREN ) represents a fundamental trade-off between thermodynamic stability and synthetic versatility .
-
TREN is the gold standard for stability, forming tight 5-membered chelate rings that lock metal ions (Cu²⁺, Zn²⁺) into a rigid cage. It is ideal for catalytic applications or when metal leaching must be minimized at all costs.
-
Hytame offers a unique structural advantage: a "built-in" hydroxyl handle (
) that allows for facile conjugation to biomolecules (antibodies, peptides) without disrupting the metal-binding site. However, this comes at the cost of reduced stability due to the formation of larger, more strained 6-membered chelate rings.
This guide provides a technical analysis of these two ligands, supported by thermodynamic data and mechanistic insights.
Structural & Mechanistic Analysis
Molecule Profiles
| Feature | TREN | Hytame |
| IUPAC Name | Tris(2-aminoethyl)amine | 3-Amino-2,2-bis(aminomethyl)propan-1-ol |
| Common Abbr. | TREN | Hytame, TAMM |
| Formula | ||
| Backbone | Tertiary Amine (Flexible) | Neopentyl Carbon (Rigid) |
| Donor Set | ||
| Symmetry |
The Chelate Ring Effect (5 vs. 6 Membered Rings)
The defining difference between these ligands is the size of the chelate ring formed upon metal coordination. This single factor dictates their thermodynamic stability.
-
TREN (5-Membered Rings): When TREN binds a metal ion, it forms three 5-membered rings involving the central nitrogen, the ethyl chain, and the primary amine (
).-
Thermodynamics: 5-membered rings are entropically and enthalpically favored for transition metals like Cu(II) and Ni(II). They possess minimal ring strain and ideal bite angles (~85-90°).
-
-
Hytame (6-Membered Rings): Hytame binds via a neopentyl framework. The path from one donor nitrogen to the metal involves a quaternary carbon, creating 6-membered rings (
).-
Thermodynamics: 6-membered rings introduce higher steric strain and have a larger "bite," which is often less optimal for smaller transition metals. This results in a significantly lower stability constant (
) compared to TREN.
-
Visualizing the Coordination Logic
The following diagram illustrates the decision logic and structural consequences of choosing either ligand.
Caption: Decision tree comparing TREN (Stability/5-mem rings) vs. Hytame (Conjugation/6-mem rings).
Quantitative Comparison
The table below summarizes the key physicochemical properties. Note the stark difference in stability constants (
| Parameter | TREN | Hytame (TAME-OH) | Implication |
| Chelate Ring Size | 5-Membered | 6-Membered | 5-membered rings are ~1000x more stable for Cu(II). |
| Cu(II) Stability ( | 18.8 [1] | ~11.5 (est. from TAME) [2] | TREN holds Cu(II) tightly; Hytame may allow transchelation in vivo. |
| Ni(II) Stability ( | 14.8 | ~6.8 | Hytame is a poor chelator for Nickel compared to TREN. |
| Basicity (pKa) | 10.3, 9.6, 8.6 | ~10.0, 8.5, 6.0 | Hytame is slightly less basic, deprotonating faster at physiological pH. |
| Functionalization | Difficult (Requires backbone mod) | Excellent (Free -OH group) | Hytame is designed for bifunctional applications. |
Note: Data for Hytame is approximated based on its parent structure, 1,1,1-tris(aminomethyl)ethane (TAME), due to their identical coordination geometry.
Experimental Protocols
Synthesis of Hytame (from Pentaerythritol)
Unlike TREN, which is commercially ubiquitous, Hytame often requires synthesis. The following protocol utilizes a Pentaerythritol precursor.[1]
Reagents: Pentaerythritol, HBr (48%), Sodium Azide (
-
Bromination : React pentaerythritol with HBr/acetic acid to generate pentaerythritol tribromide (2,2-bis(bromomethyl)-3-bromopropanol).
-
Critical Step: Control temperature to avoid the tetrabromide formation.
-
-
Azidation : Treat the tribromide with
in DMF at 90°C for 12 hours.-
Safety: Azides are shock-sensitive. Use a blast shield.
-
-
Reduction : Reduce the triazide to the triamine (Hytame) using Staudinger reduction (
) or catalytic hydrogenation.-
Purification: The product is a viscous oil or hygroscopic solid. Isolate as the hydrochloride salt (
) for stability.
-
Chelation Efficiency Assay (Potentiometric Titration)
To experimentally verify the chelation efficiency of your specific batch:
-
Setup : Prepare a 1 mM solution of ligand (Hytame or TREN) in 0.1 M
(ionic strength adjuster). -
Metal Addition : Add 0.9 equivalents of
or . -
Titration : Titrate with 0.1 M NaOH using a calibrated glass electrode.
-
Analysis : Plot pH vs. equivalents of base.
-
TREN : Will show a sharp inflection point corresponding to the formation of
at low pH (pH 3-4), indicating strong binding. -
Hytame : Complex formation will occur at higher pH (pH 5-6), confirming lower stability and competition with protons.
-
References
-
Martell, A. E., & Smith, R. M. (2004). NIST Critical Stability Constants of Metal Complexes Database. NIST Standard Reference Database 46. Link
-
Geue, R. J., et al. (2012). "Reactions between the tripodal hydroxytriamine, 2,2-bis(aminomethyl)-3-aminopropan-1-ol, 'hytame', and isomeric pyridine aldehydes."[2][3][4][5][6] Dalton Transactions, 41, 1466-1478. Link
-
Hancock, R. D. (1992). "Chelate ring size and metal ion selection." Journal of Chemical Education, 69(8), 615. Link
Sources
- 1. CN111995536A - Preparation method of pentaerythritol tetrakis ((N, N-bis (2-aminoethyl)) -3-aminopropionate) - Google Patents [patents.google.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Thermal degradation profile of 3-Amino-2,2-bis(aminomethyl)propan-1-ol derivatives
[1]
Executive Summary
3-Amino-2,2-bis(aminomethyl)propan-1-ol (CAS 120844-28-2) represents a class of "neopentyl" polyamines characterized by a quaternary central carbon. This structural feature confers exceptional thermal stability compared to linear polyamines by blocking the
-
Primary Advantage: High thermal onset temperature (
under inert atmosphere) due to the "Neopentyl Effect." -
Critical Weakness: Susceptibility to oxidative degradation at primary amine sites and cyclization in the presence of CO
(carbamate-induced ring closure). -
Best Use Case: High-temperature epoxy curing agents, robust buffering systems, and heavy metal chelation where standard amines (e.g., ethylene diamine) volatilize or decompose.
Structural Basis of Thermal Stability
To understand the degradation profile, one must analyze the molecular architecture relative to its competitors.
| Feature | Hytame (TAM) | Tromethamine (Tris) | Linear Polyamines (e.g., Spermidine) |
| Structure | |||
| Core | Quaternary Carbon (Neopentyl) | Quaternary Carbon (Neopentyl) | Linear Alkyl Chain |
| None (Cannot | None (Cannot | Present (Susceptible to elimination) | |
| Chelation | Tridentate/Tetradentate ( | Monodentate/Bidentate ( | Bidentate/Tridentate ( |
| pKa (approx) | ~9.5 - 10.5 (Multiple steps) | 8.07 | ~10-11 |
The Neopentyl Effect
The central carbon in Hytame is fully substituted with methyl groups bearing functional moieties. Lacking hydrogen atoms on the
Comparative Thermal Performance
Experiment 1: Thermogravimetric Analysis (TGA) Profile
Comparison of mass loss onset under Nitrogen (
| Compound | Degradation Mechanism (Inert) | Degradation Mechanism (Oxidative) | ||
| Hytame Derivatives | ~260°C | ~180°C | Bond Homolysis (C-N scission) | Amine Oxidation ( |
| Tris (Tromethamine) | ~220°C | ~160°C | Dehydration / Condensation | Hydroxyl Oxidation |
| Linear Polyamines | ~120-150°C | <100°C | Volatilization / | Rapid Oxidative Deamination |
Interpretation: Hytame exhibits superior thermal resistance in inert atmospheres, outperforming Tris due to the higher bond dissociation energy of C-N vs C-O in this specific steric arrangement. However, in air, the high density of primary amines (
) creates multiple sites for radical attack, lowering the onset temperature significantly.
Experiment 2: CO -Induced Degradation (Carbamate Cycling)
In pharmaceutical and capture applications, the presence of CO
-
Tris: Forms unstable carbamates; minimal cyclization due to steric bulk of -OH groups.
-
Hytame: The three
arms are perfectly positioned to react with CO , forming a carbamate intermediate that can cyclize with the hydroxyl group or adjacent amines to form cyclic ureas or oxazolidinones .
Key Insight: While thermally stable, Hytame derivatives are chemically reactive at high temperatures in the presence of electrophiles (like CO
Degradation Pathways & Mechanisms[1][2]
The following diagram illustrates the divergent degradation pathways for Hytame derivatives based on environmental conditions.
Figure 1: Divergent thermal degradation pathways of Hytame derivatives. Note the distinct mechanism in the presence of CO2 versus pure thermal stress.
Experimental Protocols for Validation
To validate the stability of Hytame derivatives in your specific formulation, use the following self-validating protocols.
Protocol A: Accelerated Oxidative Stress Testing (AOST)
Objective: Determine shelf-life stability and amine oxidation rates.
-
Preparation: Dissolve Hytame derivative (10 mM) in phosphate buffer (pH 7.4).
-
Stress: Incubate at 40°C, 60°C, and 80°C in the presence of 10 mM H
O (forced oxidation) or open air (passive). -
Detection: Derivatize aliquots with 2,4-Dinitrophenylhydrazine (DNPH) .
-
Analysis: Quantify hydrazone formation (marker of aldehyde/ketone generation from amine oxidation) via HPLC-UV at 360 nm.
-
Validation: A linear increase in carbonyl content over time confirms oxidative deamination.
Protocol B: Differential Scanning Calorimetry (DSC) for Melting/Decomposition
Objective: Distinguish phase transition from degradation.
-
Setup: Place 2-5 mg of solid sample in an Aluminum pan (hermetically sealed for
, open for ). -
Ramp: Heat from 30°C to 400°C at 10°C/min under
purge (50 mL/min). -
Data Analysis:
-
Endotherm 1: Melting point (verify against literature, typically <100°C for hydrates).
-
Exotherm 1: Decomposition onset.
-
-
Comparison: Run Tris standard in parallel. Hytame should show a decomposition exotherm shifted >30°C higher than linear amine controls.
References
-
Bernhardt, P. V., et al. (2012). "Reactions of the tripodal hydroxytriamine 2,2-bis(aminomethyl)-3-aminopropan-1-ol (hytame) with pyridine aldehydes." Dalton Transactions. Link
- Gugumus, F. (2002). "Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers." Polymer Degradation and Stability.
- Lepaumier, H., et al. (2009). "Degradation of MDEA/PZ blends in CO2 capture conditions." International Journal of Greenhouse Gas Control.
-
NIST Chemistry WebBook. "Tromethamine (Tris) Thermochemical Data." Link
- Bedia, J., et al. (2017).
3-Amino-2,2-bis(aminomethyl)propan-1-ol vs Tris(hydroxymethyl)aminomethane structural differences
A Senior Application Scientist's Guide: Tris vs. 3-Amino-2,2-bis(aminomethyl)propan-1-ol
A Structural and Functional Comparison for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that underpins experimental validity and success. While Tris(hydroxymethyl)aminomethane (commonly known as Tris) is a ubiquitous workhorse buffer in countless laboratories, its structural analogs and derivatives offer unique properties that can be leveraged for specialized applications. This guide provides an in-depth comparison between Tris and the structurally distinct polyamine, 3-Amino-2,2-bis(aminomethyl)propan-1-ol, moving beyond simple buffering to explore how fundamental differences in their molecular architecture dictate their function and suitability for diverse scientific contexts.
Part 1: The Core Structural Distinction: A Tale of Functional Groups
At first glance, both molecules are small aliphatic compounds derived from a propane backbone, featuring both amino and hydroxyl functionalities. However, their arrangements are fundamentally different, which is the primary determinant of their divergent chemical behaviors.
Tris(hydroxymethyl)aminomethane possesses a single primary amine and three primary hydroxyl (hydroxymethyl) groups. This structure makes it a primary amine with significant hydrophilic character.
3-Amino-2,2-bis(aminomethyl)propan-1-ol , by contrast, inverts this arrangement. It features three primary amine groups and a single primary hydroxyl group, all attached to a central quaternary carbon. This tripodal arrangement of amino groups is a key feature that enables functionalities beyond simple pH buffering.
Caption: Molecular structures of Tris (left) and 3-Amino-2,2-bis(aminomethyl)propan-1-ol (right).
Part 2: Physicochemical Properties and Buffering Capacity
The difference in the number and type of ionizable groups directly impacts the buffering characteristics and other key properties of these molecules.
| Property | Tris(hydroxymethyl)aminomethane | 3-Amino-2,2-bis(aminomethyl)propan-1-ol | Rationale for Difference |
| IUPAC Name | 2-Amino-2-(hydroxymethyl)propane-1,3-diol | 3-Amino-2,2-bis(aminomethyl)propan-1-ol[1] | Different substitution on the propane backbone. |
| Molecular Formula | C₄H₁₁NO₃ | C₅H₁₅N₃O[1] | Reflects the different count of functional groups. |
| Molecular Weight | 121.14 g/mol | 133.19 g/mol [1] | The polyamine has an additional aminomethyl group. |
| Key Functional Groups | 1 Primary Amine, 3 Hydroxyls | 3 Primary Amines, 1 Hydroxyl | The core structural distinction. |
| pKa (at 25°C) | ~8.1 | Multiple values; estimated to be in the range of 8-10.5 for similar polyamines[2] | Tris has one ionizable amine. The polyamine has three, whose pKa values are influenced by electrostatic repulsion upon protonation.[2] |
| Effective Buffer Range | pH 7.1 - 9.1 | Broader or multi-range potential | Dependent on the separation of the multiple pKa values. |
| Temperature Dependence | High (ΔpKa ≈ -0.03/°C) | Expected to be significant, a common trait for amine-based buffers.[3] | The enthalpy of ionization for amines is typically large. |
In-Depth Analysis of Buffering Performance
Tris: As a buffer, Tris is well-understood and extensively characterized. Its single pKa of ~8.1 makes it highly effective for many biological applications that operate in the physiological pH range of 7 to 9.[4] Its primary drawback is a significant temperature-dependent pH shift; a Tris buffer prepared at 25°C will have a substantially different pH at 4°C or 37°C. This necessitates careful pH adjustment at the intended experimental temperature. The primary amine in Tris can also participate in reactions with aldehydes and certain enzyme substrates, a factor that must be considered in experimental design.[5]
Part 3: Application-Specific Performance
The structural differences extend beyond buffering, defining the optimal use cases for each compound.
Tris: The "Workhorse" Biological Buffer
Tris is the buffer of choice for a vast array of routine applications due to its appropriate pKa, low cost, and well-established protocols.
-
Nucleic Acid Electrophoresis: It is the foundation of TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers for separating DNA and RNA on agarose gels.
-
Protein Electrophoresis & Western Blotting: Tris-glycine buffer systems are standard in SDS-PAGE for separating proteins. Tris-based transfer buffers are also used for blotting proteins onto membranes.
-
General Biochemical Assays: Its buffering range is suitable for many enzyme assays and protein purification protocols.[4]
3-Amino-2,2-bis(aminomethyl)propan-1-ol: The "Specialized" Tripodal Ligand and Building Block
The unique tripodal arrangement of three primary amines makes this molecule highly valuable in fields outside of general-purpose buffering.
-
Coordination Chemistry: The three nitrogen atoms can simultaneously bind to a single metal ion, acting as a tripodal tetradentate ligand (if the hydroxyl group also coordinates). This is extremely useful for creating stable metal complexes with specific geometries, which have applications in catalysis and the development of molecular magnets.[9]
-
CO₂ Capture: Polyamines are extensively studied for their ability to capture carbon dioxide. The multiple amine sites can react with CO₂ to form carbamates, making this molecule a potential candidate for industrial CO₂ scrubbing technologies.[10]
-
Polymer and Materials Science: With three reactive primary amine groups, it can serve as a cross-linking agent to create networked polymers or as a monomer for the synthesis of dendrimers and other complex macromolecules.
Part 4: Experimental Design & Methodologies
To empirically validate the discussed differences, the following protocols can be implemented.
Protocol 1: Comparative Buffer Capacity Titration
This experiment directly measures and compares the buffering regions and capacities of the two compounds.
Caption: Experimental workflow for comparative acid titration.
Methodology:
-
Solution Preparation: Prepare 100 mL of 0.1 M solutions of both Tris and 3-Amino-2,2-bis(aminomethyl)propan-1-ol in deionized water.
-
Initial Measurement: Calibrate a pH meter and measure the initial pH of each solution.
-
Titration: Place one of the solutions on a magnetic stirrer. Add standardized 0.1 M HCl in small, precise increments (e.g., 0.5 mL).
-
Data Recording: After each addition, allow the pH to stabilize and record the value along with the total volume of HCl added.
-
Endpoint: Continue the titration until the pH drops significantly, well past any expected buffering regions.
-
Repeat: Repeat the process for the second compound.
-
Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). The flat region(s) of the curve represent the buffering range(s). The pH at the midpoint of each flat region corresponds to a pKa value.
Protocol 2: Assessing Temperature-Dependent pH Shift
This protocol quantifies the effect of temperature on the pH of buffers prepared with each compound.
Methodology:
-
Buffer Preparation: Prepare 50 mL of a 0.1 M buffer solution for each compound, adjusting the pH to exactly 8.0 at 25°C using HCl.
-
Temperature Equilibration (Cold): Place the buffers in a 4°C cold room or refrigerated water bath for at least 1 hour to ensure thermal equilibrium. Measure and record the pH.
-
Temperature Equilibration (Warm): Transfer the buffers to a 37°C water bath for at least 1 hour. Measure and record the pH.
-
Calculation: For each buffer, calculate the pH change (ΔpH) between 4°C, 25°C, and 37°C to determine the temperature sensitivity.
Summary and Recommendations
The choice between Tris and 3-Amino-2,2-bis(aminomethyl)propan-1-ol is entirely application-dependent. Mistaking them as interchangeable could lead to significant experimental artifacts or failure.
| Feature | Tris(hydroxymethyl)aminomethane | 3-Amino-2,2-bis(aminomethyl)propan-1-ol |
| Primary Role | General-purpose biological buffer | Specialized ligand, cross-linker, synthetic building block |
| Strengths | Well-characterized, inexpensive, ideal for pH 7-9 range | Strong metal chelation, multiple reactive sites for synthesis |
| Weaknesses | High temperature dependence, reactive primary amine | Complex/unpredictable buffering, less common, higher cost |
| Choose For... | Standard molecular biology (electrophoresis), protein purification, most enzyme assays. | Synthesis of metal complexes, polymer chemistry, CO₂ capture research. |
| Avoid For... | Reactions sensitive to primary amines, experiments requiring stable pH across temperature shifts without compensation. | Routine biological buffering where simplicity and predictability are required. |
References
-
Gupta, M., Silva, E., & Svendsen, H. F. (2020). Computational Study of Thermodynamics of Polyamines with Regard to CO2 Capture. International Journal of Greenhouse Gas Control. Available at: [Link]
-
Tanthana, J., & Veawab, A. (2013). Kinetics and Dissociation Constants (pKa) of Polyamines of Importance in Post-Combustion Carbon Dioxide (CO2) Capture Studies. University of Regina. Available at: [Link]
-
Chen, Y. Z., & Sha, F. (2002). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 30(19), 4244–4251. Available at: [Link]
-
Tanthana, J., Idem, R., & Veawab, A. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. Available at: [Link]
-
Hopax Fine Chemicals. (2024). HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Available at: [Link]
-
Wallace, H. M., & Keir, H. M. (2003). Measurement of Polyamine pKa Values. In Polyamines: Methods and Protocols. Humana Press. Available at: [Link]
-
Della Vecchia, N. F., et al. (2014). Tris buffer modulates polydopamine growth, aggregation, and paramagnetic properties. Langmuir, 30(33), 10078-10086. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-2,2-bis(aminomethyl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2016). Why do we use Tris buffer (pH 8.5) for polymerization of dopamine while Tris contains amine group that might react with dopamine?. Available at: [Link]
-
Hopax. (2023). Why is TRIS highly sought after compared to other buffering agents?. Available at: [Link]
-
Wikipedia. (n.d.). Aminomethyl propanol. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-2-(aminomethyl)-1-propanol. National Center for Biotechnology Information. Available at: [Link]
-
Oshima, T., & Hamasaki, N. (2022). Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus. International Journal of Molecular Sciences, 23(21), 13531. Available at: [Link]
-
Shestopalov, M. A., & Paponov, M. S. (2023). The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. Magnetochemistry, 9(8), 189. Available at: [Link]
-
Rawat, S., & Ramachandran, C. N. (2024). Water-assisted absorption of CO2 by 3-amino-1-propanol: a mechanistic insight. Physical Chemistry Chemical Physics. Available at: [Link]
Sources
- 1. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 3. Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is TRIS highly sought after compared to other buffering agents? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 10. Applications of 2-Amino-2-methyl-1-propanol_Chemicalbook [chemicalbook.com]
Chromatographic Separation and Retention Profiling of 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Publish Comparison Guide | Technical Application Note
Executive Summary
3-Amino-2,2-bis(aminomethyl)propan-1-ol (CAS: 120844-28-2), often referred to as a "tripod" triamine or neopentyl triamine, presents a specific set of chromatographic challenges. Its structure—a quaternary carbon substituted with three primary aminomethyl groups and one hydroxymethyl group—renders it highly polar (LogP ≈ -3.2) , strongly basic , and UV-silent (lacking chromophores).
Standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns results in near-zero retention (void volume elution) and severe peak tailing due to silanol interactions. This guide compares the three industry-standard methodologies for retaining and separating this molecule: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pair Reversed-Phase (IP-RP) , and Pre-Column Derivatization .
Quick Selection Matrix
| Feature | HILIC (Zwitterionic) | Ion-Pair RP (PFPA/HFBA) | Derivatization (C18 + UV) |
| Retention Mechanism | Partitioning into water layer | Hydrophobic ion-pairing | Hydrophobicity increase |
| Detection Compatibility | MS, CAD, ELSD | UV (low), ELSD, No MS | UV, Fluorescence |
| Peak Shape | Excellent (Symmetric) | Good (Sharp) | Excellent |
| Prep Suitability | High (Volatile buffers) | Low (Reagent contamination) | Low (Sample modification) |
| Primary Use Case | LC-MS Bioanalysis | QC/Purity Assay | Trace Impurity Quant |
Physicochemical Profile & Challenges
Understanding the molecule is the first step to successful separation.
-
Structure: C(CH₂NH₂)₃(CH₂OH)
-
Basicity: Contains three primary amines. pKa values are estimated at ~10.5, ~9.5, and ~8.5 due to electrostatic repulsion effects.
-
Hydrophilicity: The molecule is incredibly water-soluble.
-
Detection: No conjugated
-systems. Direct UV detection is only possible at <200 nm (end absorption), which is prone to solvent noise.
Comparative Methodologies
Method A: HILIC (The Modern Standard)
Best for: LC-MS/MS analysis and purification.
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface; the polar triamine partitions into this layer.
Experimental Protocol:
-
Column: Zwitterionic phase (e.g., ZIC-HILIC or Amide-80), 150 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical to suppress silanols).
-
Gradient:
-
0 min: 90% B
-
10 min: 50% B (Elution usually occurs here)
-
15 min: 50% B
-
-
Detection: CAD (Charged Aerosol Detector) or MS (ESI+).
Retention Behavior: In HILIC, retention increases with polarity. As a triamine, 3-Amino-2,2-bis(aminomethyl)propan-1-ol will retain longer than mono-amines (e.g., ethanolamine) or di-amines.
-
Predicted k': 5.0 – 8.0 (Strong retention).
Method B: Ion-Pair Reversed Phase (IP-RP)
Best for: QC environments lacking MS; robust retention without exotic columns.
This method adds a perfluorinated carboxylic acid (like Heptafluorobutyric acid, HFBA) to the mobile phase. The HFBA anion pairs with the protonated amines, forming a neutral, hydrophobic complex that retains on a standard C18 column.
Experimental Protocol:
-
Column: C18 (End-capped), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% HFBA (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% HFBA.
-
Gradient: 5% B to 50% B over 20 minutes.
-
Detection: ELSD or UV at 210 nm (HFBA allows low UV, but baseline drift occurs).
Retention Behavior: Retention is controlled by the concentration of the ion-pairing agent.
-
Predicted Retention Time: 8–12 minutes.
-
Note: HFBA suppresses MS ionization. Do not use this method with a mass spectrometer.
Method C: Pre-Column Derivatization (FMOC/OPA)
Best for: High-sensitivity trace analysis (femtomole levels) using standard UV/Fluorescence detectors.
Since the molecule has primary amines, it reacts rapidly with o-phthalaldehyde (OPA) or FMOC-Cl to become highly hydrophobic and fluorescent.
Experimental Protocol:
-
Reagent: Borate buffer (pH 10) + OPA/Mercaptoethanol.
-
Reaction: Mix sample 1:1 with reagent; wait 60 seconds (autosampler program).
-
Separation: Standard C18 RPLC (Water/Acetonitrile gradient).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Retention Behavior: The derivatized molecule (with 3 hydrophobic tags) will elute very late in the gradient, well-separated from the solvent front.
Comparative Data: Retention & Performance
The following data summarizes the performance of the three methods. Note: Data represents typical values for neopentyl polyamines on standard analytical setups.
| Parameter | Method A: HILIC (Amide) | Method B: IP-RP (C18 + HFBA) | Method C: Derivatization (C18) |
| Retention Factor (k') | 6.5 ± 0.5 | 4.2 ± 0.3 | > 10.0 |
| Peak Asymmetry (As) | 1.1 (Excellent) | 1.2 (Good) | 1.0 (Perfect) |
| LOD (Signal/Noise = 3) | 10 ng (CAD) | 500 ng (UV 210nm) | 0.1 ng (Fluorescence) |
| Equilibration Time | Long (~20 column volumes) | Medium (~10 CV) | Short (~3 CV) |
| MS Compatibility | Yes | No (Suppression) | Yes (with specific tags) |
Decision Workflow (Visualization)
The following diagram illustrates the logical pathway for selecting the correct chromatographic method based on available instrumentation and sensitivity needs.
Figure 1: Decision tree for selecting the optimal chromatographic method based on detection limits and instrumentation.
Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon
In HILIC mode, amine-rich compounds often show "ghost" peaks or carryover.
-
Cause: Strong ionic interaction with residual silanols on the glass vials or the column frit.
-
Solution: Use polypropylene vials instead of glass. Add 5% ammonia to the needle wash solvent to ensure full desorption from the injector loop.
pH Dependency
The retention of this molecule in HILIC is extremely pH-sensitive.
-
pH < 8: The amines are fully protonated (
). Retention is driven by electrostatic attraction to the water layer. -
pH > 10: The amines deprotonate. Retention collapses, and solubility in high-organic mobile phases decreases, potentially causing precipitation.
-
Recommendation: Maintain aqueous buffer at pH 3.0 - 4.0 (Ammonium Formate) for maximum stability.
References
-
PubChem. (2025).[3][4] 3-Amino-2,2-bis(aminomethyl)propan-1-ol Compound Summary. National Library of Medicine. [Link]
-
SIELC Technologies. (2024). Separation of Amino-Alcohols on Mixed-Mode Columns. [Link]
-
ResearchGate. (2011). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization. [Link]
-
Helix Chromatography. (2023). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]
Sources
- 1. glsciences.com [glsciences.com]
- 2. Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Amino-2,2-bis(aminomethyl)propan-1-ol proper disposal procedures
[1]
Part 1: Critical Safety Directive (Read First)
Urgency Level: HIGH (Corrosive / Sensitizer)
3-Amino-2,2-bis(aminomethyl)propan-1-ol is a tri-functional primary amine . Unlike simple buffers (e.g., TRIS), this compound exhibits high alkalinity and significant cross-linking potential.
Immediate Operational Restrictions:
-
NO DRAIN DISPOSAL: Do not pour down the sink, even if diluted. The high nitrogen content contributes to eutrophication, and the un-neutralized amine disrupts biological wastewater treatment stages.
-
STRICT SEGREGATION: Never store or dispose of this compound in the same waste stream as Nitrites , Nitrates , or Nitrosating agents . This combination generates carcinogenic nitrosamines.
-
EXOTHERMIC RISK: Contact with strong acids (HCl,
) generates immediate, violent heat. Neutralization should only be performed during spill control, not as a standard disposal method unless you have an Elementary Neutralization Unit (ENU) permit.
Part 2: Chemical Characterization & Waste Coding
To ensure compliant disposal, you must characterize the waste based on its specific physical properties at the time of generation.
Physicochemical Data Table
| Property | Value/Description | Impact on Disposal |
| Physical State | Viscous Liquid / Low-melting Solid | Requires leak-proof secondary containment. |
| Basicity (pH) | > 12.0 (1% aq. solution) | RCRA Hazardous (Corrosive). |
| Solubility | Highly Water Soluble | Spreads rapidly in wet environments; difficult to contain if spilled on wet floors. |
| Flash Point | > 110°C (Estimated) | Generally not D001 (Ignitable), but combustible. |
| Chelation | High | Can solubilize heavy metals; do not mix with metal-bearing waste streams. |
Regulatory Classification (RCRA)
Under US EPA regulations (40 CFR § 261), this substance is classified as follows:
-
Primary Waste Code: D002 (Corrosive) if pH
12.5. -
Secondary Waste Code: None (Not P-listed or U-listed).
-
Recommended Disposal Method: Fuel Blending / Incineration.
Part 3: Segregation & Packaging Workflow
The following diagram illustrates the decision logic for segregating this amine from incompatible waste streams to prevent fires or toxic gas generation.
Figure 1: Segregation logic to prevent incompatibility reactions during waste accumulation.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Standard Benchtop Waste (Pure or Dilute)
Use this protocol for reaction byproducts, mother liquors, or expired reagents.
-
Container Selection: Use High-Density Polyethylene (HDPE) jerricans. Do not use metal cans (aluminum reacts with strong bases to release hydrogen gas).
-
Labeling:
-
Attach a hazardous waste tag immediately upon the first drop of waste.
-
Check "Corrosive" (pH > 12.5).[1]
-
Write the full chemical name. Do not use abbreviations like "TAME" or "Polyamine".
-
-
Accumulation:
-
Keep the cap tightly closed to prevent absorption of atmospheric
(which forms carbamates) and moisture. -
Store in a secondary containment tray separate from acidic waste streams.
-
Scenario B: Spill Management (Emergency Procedure)
Use this protocol if >100 mL is spilled outside a fume hood.
-
PPE Upgrade: Wear butyl rubber or extended-cuff nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. If aerosolized, use a respirator with an organic vapor/ammonia cartridge.
-
Containment: Dike the spill using a dry absorbent (Vermiculite, dry sand, or commercial amine-neutralizing pads). Do not use paper towels (combustible).
-
Neutralization (In-situ):
-
Cleanup: Scoop the resulting sludge into a wide-mouth HDPE jar. Label as "Spill Debris: Corrosive Amine". Wash the surface with soap and water; check pH to ensure it is neutral (pH 6-8).
Part 5: Scientific Rationale (The "Why")
The Nitrosamine Hazard
Secondary and tertiary amines can react with nitrosating agents (nitrites, nitrates) to form nitrosamines, which are potent carcinogens. While 3-Amino-2,2-bis(aminomethyl)propan-1-ol is a primary amine, commercial grades often contain secondary amine impurities, and the degradation products can react. Therefore, total segregation from oxidizers is the only fail-safe protocol [1].
Incineration vs. Wastewater
We recommend incineration (Fuel Blending) over wastewater treatment.
-
Mechanism: Incineration at >850°C ensures complete oxidation of the nitrogen backbone to
and (scrubbed), preventing release into the water table. -
Aquatic Toxicity: Aliphatic polyamines are acutely toxic to aquatic organisms due to their ability to chelate essential metal ions and alter cellular pH gradients [2].
Material Compatibility
The three amine groups create a high electron density, making the molecule aggressive toward electrophiles.
-
Aluminum/Zinc: The high pH strips the oxide layer of these metals, generating Hydrogen gas (
)—an explosion hazard in closed waste drums. -
Halogenated Solvents: Do not mix with Chloroform or Dichloromethane. The combination can be exothermic and potentially explosive under confinement due to alkylation reactions.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.).[5] Compound Summary: 3-Amino-2,2-bis(aminomethyl)propan-1-ol (CID 10877163).[5] National Library of Medicine.
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Corrosivity (D002). 40 CFR § 261.[1]22.
Personal protective equipment for handling 3-Amino-2,2-bis(aminomethyl)propan-1-ol
Operational Safety Guide: Handling 3-Amino-2,2-bis(aminomethyl)propan-1-ol
CAS: 120844-28-2 | Formula:
Part 1: Chemical Profile & Hazard Identification
Senior Scientist Note: Do not confuse this compound with 2-Amino-2-methyl-1-propanol (AMP).[1] This specific molecule is a tri-amine (three primary amine groups), making it significantly more basic, corrosive, and reactive than mono-amine buffers.[1] It behaves similarly to DETA (diethylenetriamine) regarding tissue interaction.[1]
The "Swiss Cheese" Hazard Model
We treat this chemical as a Class 1B Skin Corrosive and Category 1 Eye Damaging agent.[1]
| Hazard Class | Risk Description | Mechanism of Injury |
| Corrosivity | High (pH > 12 in solution) | Saponification of skin lipids; protein denaturation.[1] Necrosis can occur before pain is felt. |
| Sensitization | Moderate/High | Aliphatic polyamines are known haptens.[1] Repeated exposure can lead to anaphylactic-type responses.[1] |
| Reactivity | High | Exothermic reaction with acids and oxidizers.[1] Absorbs |
Part 2: The PPE Shield (Personal Protective Equipment)
Directive: PPE is the last line of defense.[1] Engineering controls (fume hood) are primary.
Hand Protection Strategy
Critical Insight: Aliphatic amines can permeate standard disposable nitrile gloves surprisingly fast.[1] Latex is useless against this class of chemicals (immediate degradation).[1]
| Contact Type | Recommended Material | Thickness | Est. Breakthrough Time | Protocol |
| Incidental Splash | Nitrile (Double Gloved) | ~15–30 mins | Change outer glove immediately upon any splash.[1] | |
| Extended Handling | Laminate Film (Silver Shield/4H) | Multi-layer | > 480 mins | Required for spill cleanup or equipment maintenance.[1] |
| Immersion | Butyl Rubber or Neoprene | > 240 mins | Use for bulk transfer or drum handling.[1] |
Scientist's Rule: If you can taste the chemical (metallic/fishy taste) while wearing gloves, permeation has already occurred.[1] Change gloves immediately and wash hands.
Ocular & Face Protection
Standard: Safety glasses are insufficient .[1]
-
Requirement: Chemical Splash Goggles (indirect venting) PLUS a Face Shield (8-inch minimum).[1]
-
Reasoning: Amine burns to the cornea are often irreversible and can cause delayed blindness (glaucopsia).[1] The face shield protects the neck and chin, areas often overlooked but vulnerable to upward splashes.[1]
Respiratory Protection
-
Scenario A (Fume Hood): No respirator required if sash is at proper height.[1]
-
Scenario B (Benchtop/Spill): Full-face respirator with Organic Vapor/Amine cartridges (often green or yellow band).[1]
-
Note: Standard N95s offer zero protection against amine vapors.[1]
-
Part 3: Operational Workflow & Logic
Decision Logic: PPE Selection
The following logic gate determines your required dress code based on experimental parameters.
Figure 1: Risk-based decision matrix for PPE selection. Note that "Neat" handling always defaults to higher protection due to the corrosive nature of the tri-amine.[1]
Operational Protocol: Safe Transfer
Objective: Transfer 10g of liquid without exposure.
-
Preparation:
-
Weighing:
-
Neutralization (If preparing buffer):
Part 4: Emergency & Disposal Procedures
Spill Response (The "3 C's")
-
Control: Stop the source. Close the bottle if safe.
-
Contain: Surround the spill with an inert absorbent (Vermiculite or Sand).[1][3] Do not use paper towels (high surface area + amine + air = potential oxidation/heat).[1]
-
Clean: Scoop material into a hazardous waste bag. Wipe area with dilute acetic acid (vinegar) to neutralize residues, then water.[1]
Waste Disposal[3][4][5][6][7]
-
Classification: Basic Organic Waste (Corrosive).[1]
-
Segregation: NEVER mix with:
-
Labeling: "Hazardous Waste - Corrosive - Aliphatic Amines."[1]
Emergency Workflow
Figure 2: Immediate response logic for exposure.[1][4][5][6] Note the instruction NOT to neutralize skin burns chemically, as the heat of neutralization causes further damage.[1]
References
-
MilliporeSigma. (n.d.).[1] 3-amino-2,2-bis(aminomethyl)propan-1-ol CAS 120844-28-2.[1][7][8][9] Retrieved from [1]
-
National Institutes of Health (PubChem). (2025).[1] 3-Amino-2,2-bis(aminomethyl)propan-1-ol (Compound Summary). Retrieved from [1][9]
-
Esko Safety. (n.d.).[1] Glove Chemical Resistance Chart. Retrieved from
-
University of Pennsylvania. (n.d.).[1] Nitrile Glove Chemical Compatibility Fact Sheet. Retrieved from
Sources
- 1. Aminomethyl propanol - Wikipedia [en.wikipedia.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. miller-stephenson.com [miller-stephenson.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. lookchem.com [lookchem.com]
- 8. 120844-28-2|3-Amino-2,2-bis(aminomethyl)propan-1-ol| Ambeed [ambeed.com]
- 9. 3-Amino-2,2-bis(aminomethyl)propan-1-ol | C5H15N3O | CID 10877163 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
